Tbopp
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to TBOPP: A Selective DOCK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, commonly known as TBOPP. It is a potent and selective small molecule inhibitor of the Dedicator of cytokinesis 1 (DOCK1), a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. DOCK1 is implicated in various cellular processes, including cell migration, invasion, and survival, making it a compelling target in oncology. This document details the chemical structure, and biological properties of this compound, and provides detailed experimental protocols for its in vitro and in vivo evaluation. Furthermore, it visualizes the DOCK1 signaling pathway and common experimental workflows utilizing this compound.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone. Its structure is characterized by a central pyridone core, substituted with a biphenyl moiety containing a trifluoromethyl group, and a pyrrolidinylsulfonyl group.
Chemical Structure:
Image Source: PubChem CID 129336181
Physicochemical and Biological Properties
The following table summarizes the key physicochemical and biological properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone | |
| CAS Number | 1996629-79-8 | |
| Molecular Formula | C24H21F3N2O4S | |
| Molecular Weight | 490.5 g/mol | |
| IC50 for DOCK1 | 8.4 µM | [1][2] |
| Kd for DOCK1 DHR-2 | 7.1 µM | [1][2] |
| Solubility | DMSO: ≥ 49 mg/mL (100 mM) | |
| Water: Insoluble | ||
| Ethanol: Insoluble | ||
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years. | [3] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of DOCK1, an atypical guanine nucleotide exchange factor that plays a crucial role in the activation of the Rho GTPase Rac1.[1][2] DOCK1, through its DHR-2 domain, facilitates the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1 is a key regulator of the actin cytoskeleton, and its signaling is integral to cell motility, invasion, and macropinocytosis.[4]
By binding to the DHR-2 domain of DOCK1, this compound allosterically inhibits its GEF activity, thereby preventing the activation of Rac1.[1][2] This disruption of the DOCK1-Rac1 signaling axis has been shown to have significant anti-tumor effects in various cancer models. Specifically, this compound has been demonstrated to:
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Inhibit cancer cell invasion and migration: By disrupting Rac1-mediated cytoskeletal rearrangements, this compound effectively reduces the invasive capacity of cancer cells.[4]
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Suppress macropinocytosis: Ras-transformed cancer cells often utilize macropinocytosis, a process of bulk fluid uptake, for nutrient acquisition. This compound has been shown to inhibit this process, leading to cancer cell starvation and death, particularly under nutrient-deprived conditions.[4]
-
Enhance the efficacy of chemotherapy: Studies have shown that this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin, suggesting its potential in combination therapies.
The selectivity of this compound for DOCK1 over other closely related DOCK family members, such as DOCK2 and DOCK5, makes it a valuable tool for studying the specific roles of DOCK1 in cellular processes and a promising candidate for targeted cancer therapy.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological effects of this compound.
Cell Viability and Proliferation Assays
a) CCK-8 Assay (Cell Counting Kit-8)
This colorimetric assay is used to determine cell viability.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
b) EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
This assay measures DNA synthesis and is a direct measure of cell proliferation.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the CCK-8 assay.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
EdU Staining: Perform the click reaction to conjugate a fluorescent dye to the incorporated EdU according to the manufacturer's protocol.
-
Nuclear Counterstaining: Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
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Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.
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Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the insert (e.g., 5 x 10⁴ cells/well). The lower chamber should contain a medium with a chemoattractant, such as 10% fetal bovine serum.
-
This compound Treatment: Add this compound at desired concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Image the stained cells and count the number of invaded cells per field of view.
Rac1 Activation Assay (G-LISA or Pull-down Assay)
This assay measures the levels of active, GTP-bound Rac1.
-
Cell Lysis: Lyse this compound-treated and control cells with a lysis buffer that preserves GTPase activity.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Rac1-GTP Pull-down:
-
For pull-down assays, incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.
-
Capture the GST-PBD-Rac1-GTP complexes using glutathione-sepharose beads.
-
-
Western Blot Analysis:
-
Elute the captured proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for Rac1.
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Normalize the amount of pulled-down Rac1 to the total amount of Rac1 in the cell lysates.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
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Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
DOCK1 Signaling Pathway
Caption: DOCK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro evaluation of this compound.
Synthesis
Conclusion
This compound is a valuable research tool for investigating the role of DOCK1 in various cellular processes and holds promise as a therapeutic agent, particularly in the context of cancer. Its selectivity and well-characterized mechanism of action make it a powerful probe for dissecting the DOCK1-Rac1 signaling axis. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this compound in their specific models of interest. Further research into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its potential clinical translation.
References
- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tbopp: A Technical Guide to a D-DOCK1 Inhibitor
This guide provides a comprehensive overview of 1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone (Tbopp), a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, experimental validation, and the signaling pathways it modulates.
Introduction to DOCK1
Dedicator of cytokinesis 1 (DOCK1), also known as DOCK180, is a key member of the DOCK family of proteins, which are atypical guanine nucleotide exchange factors (GEFs).[1] Unlike conventional GEFs, DOCK proteins do not possess the canonical DH-PH domain structure. DOCK1 plays a crucial role in various cellular processes by activating the Rho GTPase, Rac. This activation is essential for signal transduction pathways that govern cell migration, phagocytosis of apoptotic cells, and cytoskeletal organization.[1][2][3] Dysregulation of DOCK1 has been implicated in several pathologies, including cancer, making it an attractive target for therapeutic intervention.
This compound: A Selective DOCK1 Inhibitor
This compound has been identified as a selective inhibitor of DOCK1.[4][5] It has been shown to exert anti-tumor effects and sensitize cancer cells to conventional chemotherapeutic agents like cisplatin in various cancer types, including renal cell carcinoma and breast cancer.[4][6]
This compound selectively targets DOCK1, leading to the inhibition of its downstream signaling. Studies have shown that this compound binds with high affinity to the DOCK homology region 2 (DHR-2) domain of DOCK1, which is the catalytic domain responsible for the nucleotide exchange on Rac.[7] This binding event competitively inhibits the GEF activity of DOCK1. Furthermore, some studies have indicated that this compound can also lead to a significant decrease in the expression levels of the DOCK1 protein in cancer cells.[6][8]
Quantitative Data
The inhibitory activity of this compound against DOCK1 has been quantified in biochemical and cellular assays. The following table summarizes the key quantitative metrics reported in the literature.
| Parameter | Value | Assay Condition | Source |
| IC50 | 8.4 µM | In vitro DOCK1 GEF activity assay | [7] |
| Kd | 7.1 µM | Binding affinity to DOCK1 DHR-2 domain | [7] |
DOCK1 Signaling and this compound Inhibition
DOCK1 functions as a critical node in several signaling pathways. Its activation of Rac1 initiates a cascade of events that influence cell behavior. This compound's inhibition of DOCK1 disrupts these pathways.
Caption: DOCK1 signaling pathway and the inhibitory action of this compound.
In breast cancer, DOCK1 inhibition by this compound has been shown to regulate the Twist-mediated epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[4][5]
Experimental Protocols
This section details the methodologies used to characterize this compound as a DOCK1 inhibitor.
This protocol is used to assess the effect of this compound on the protein levels of DOCK1 in cells.[4][6]
Methodology:
-
Cell Treatment: Culture renal cell carcinoma or breast cancer cells and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be used.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against DOCK1 (e.g., Abcam ab97325 or Cell Signaling Technology #4846) overnight at 4°C.[4][6] A loading control antibody (e.g., GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Analysis: Quantify the band intensities and normalize the DOCK1 signal to the loading control.
References
- 1. Dedicator of cytokinesis protein 1 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Actin Up: An Overview of the Rac GEF Dock1/Dock180 and Its Role in Cytoskeleton Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of Tbopp, a Selective DOCK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the compound Tbopp (1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone). This compound has been identified as a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein, a guanine nucleotide exchange factor (GEF) for the small GTPase Rac.[1][2] DOCK1 plays a critical role in various cellular processes, including cell migration, invasion, and macropinocytosis, making it a compelling target in cancer therapy.[3][4] This document details the scientific background of this compound, its mechanism of action, a detailed (though currently incomplete) synthesis protocol, and experimental methodologies for its characterization.
Discovery and Scientific Background
This compound was identified through a screening of chemical libraries for inhibitors of DOCK1.[1] The discovery was driven by the understanding that oncogenic Ras, a key driver in many cancers, relies on Rac-mediated cytoskeletal remodeling for malignant phenotypes such as nutrient uptake and invasive migration.[1][3] DOCK1, as a specific GEF for Rac, was hypothesized to be a valuable therapeutic target.[1]
Initial screening identified a lead compound, FDOPP, which showed preferential inhibition of DOCK1-mediated Rac activation.[5] Structure-activity relationship (SAR) studies on a series of substituted biphenyl derivatives, synthesized via cross-coupling reactions, led to the identification of this compound (compound 16 in the original study) as a potent and selective DOCK1 inhibitor.[5]
Mechanism of Action
This compound functions as a selective inhibitor of DOCK1.[1] It binds with high affinity to the DOCK1 DHR-2 (DOCK homology region 2) domain, which is responsible for the GEF activity towards Rac1.[1] This binding event blocks the interaction between DOCK1 and Rac1, thereby inhibiting the exchange of GDP for GTP on Rac1 and preventing its activation.[2] The inhibition of DOCK1 by this compound has been shown to dampen DOCK1-mediated cellular processes such as invasion, macropinocytosis, and survival of cancer cells under glutamine deprivation, without significantly affecting the functions of the closely related proteins DOCK2 and DOCK5.[1][3]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference(s) |
| IC50 | 8.4 μM | Half-maximal inhibitory concentration for DOCK1-mediated Rac activation. | [6] |
| Kd | 7.1 μM | Dissociation constant for the binding of this compound to the DOCK1 DHR-2 domain. | [6] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol with specific reaction conditions and purification methods is not fully available in the public domain, the general synthetic strategy involves the creation of substituted biphenyl derivatives through cross-coupling reactions.[5] The full chemical name of this compound is 1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone.[1][2]
Note: The following is a generalized representation of a potential synthetic route based on available information. Researchers should refer to the primary literature and consider optimization of reaction conditions.
Experimental Workflow for this compound Synthesis (Hypothesized)
Caption: Hypothesized synthetic workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability. Specific cell lines, this compound concentrations, and incubation times should be optimized for each experiment.
Materials:
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Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Signaling Pathway
This compound exerts its effects by inhibiting the DOCK1 signaling pathway, which is a critical regulator of Rac1 activation and subsequent downstream cellular processes.
DOCK1 Signaling Pathway
Caption: The DOCK1 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of DOCK1 in various cellular and disease contexts. Its selectivity for DOCK1 over other DOCK family members makes it a precise probe for dissecting DOCK1-specific functions. Further research is warranted to fully elucidate its therapeutic potential, including more detailed preclinical and clinical studies. The development of a complete, publicly available synthesis protocol would greatly facilitate its accessibility to the broader scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Dedicator of cytokinesis protein 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rac-GEF/Rac Signaling and Metastatic Dissemination in Lung Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
TBOPP: A Review of its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBOPP (1-[2-(3’-(trifluoromethyl)-[1,1’biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein, a guanine nucleotide exchange factor (GEF) for Rac GTPases. It has garnered significant interest in oncology research for its potential to sensitize cancer cells to conventional chemotherapy, such as cisplatin. While the primary focus of existing research has been on its anti-cancer efficacy, this technical guide synthesizes the currently available public information regarding the safety and toxicity profile of this compound. It is important to note that comprehensive toxicological data in the public domain is limited. This document aims to provide a concise overview of the known effects of this compound on cell viability and its general mechanism of action, highlighting the gaps in the current understanding of its safety profile.
Introduction
DOCK1, a member of the DOCK180 superfamily of proteins, plays a crucial role in various cellular processes, including cell migration, adhesion, and phagocytosis, primarily through the activation of Rac GTPases. Dysregulation of DOCK1 signaling has been implicated in the progression and chemoresistance of several cancers. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective inhibition of DOCK1. By targeting DOCK1, this compound has been shown to enhance the cytotoxic effects of cisplatin in preclinical models of renal and breast cancer.[1][2][3][4] This guide focuses on the available preclinical data concerning the safety and toxicity of this compound.
Mechanism of Action
This compound selectively binds to the DHR-2 domain of DOCK1, thereby inhibiting its interaction with and activation of Rac. This disruption of the DOCK1-Rac signaling cascade is central to its biological activity.
In Vitro Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cell lines. The available data suggests that this compound exhibits selective cytotoxicity, with more pronounced effects on cancer cells compared to non-cancerous cells at similar concentrations.
| Cell Line | Cell Type | Assay | Concentration | Observed Effect |
| MDA-MB-231 | Human Breast Cancer | CCK-8 | 0-5 µM | No significant effect on cell viability.[5] |
| MCF-7 | Human Breast Cancer | CCK-8 | 0-5 µM | No significant effect on cell viability.[5] |
| MDA-MB-468 | Human Breast Cancer | CCK-8 | 0-1.25 µM | No significant effect on cell viability.[5] |
| MCF-10A | Human Normal Breast | CCK-8 | Not specified | No significant difference in cell viability between cisplatin alone and cisplatin combined with this compound.[5] |
| 3LL | Murine Lewis Lung Carcinoma | Not specified | 12.5 µM | Cell viability unaffected. |
| HT1080 | Human Fibrosarcoma | Not specified | 12.5 µM | Cell viability unaffected. |
| DLD-1 | Human Colon Adenocarcinoma | Not specified | 12.5 µM | Cell viability unaffected. |
| ACHN, 786-O, Caki-1 | Human Renal Cell Carcinoma | CCK-8 | 10 µM | Significantly reduced cell viability and proliferation.[4] |
Experimental Protocol: Cell Viability Assay (CCK-8)
A common method to assess cell viability is the Cell Counting Kit-8 (CCK-8) assay. The general workflow is as follows:
In Vivo Toxicity
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
As of the date of this document, no public data from dedicated genotoxicity, carcinogenicity, or reproductive and developmental toxicity studies on this compound could be identified. Standard assessments for these toxicological endpoints are crucial for the clinical development of any therapeutic candidate.
Pharmacokinetics
Detailed pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not currently available in the public domain. Understanding the pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing potential drug-drug interactions.
Conclusion and Future Directions
The available preclinical data suggests that this compound, a selective DOCK1 inhibitor, demonstrates promising anti-cancer activity, particularly in combination with cisplatin. In vitro studies indicate a degree of selective cytotoxicity towards cancer cells. However, the current body of publicly available information on the safety and toxicity of this compound is limited. To advance this compound towards clinical application, a comprehensive toxicological evaluation is imperative. This would include, but is not limited to:
-
Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs of toxicity.
-
A battery of genotoxicity assays to assess the mutagenic and clastogenic potential.
-
Carcinogenicity studies to evaluate the long-term risk of tumor development.
-
Reproductive and developmental toxicity studies to assess the potential effects on fertility and embryonic development.
-
Safety pharmacology studies to investigate the effects on vital physiological systems.
-
Comprehensive pharmacokinetic studies to understand the ADME properties of this compound.
The generation and dissemination of these data will be critical for a thorough risk-benefit assessment and for guiding the future development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to conduct and publish such studies to fill the existing knowledge gaps.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Preliminary Efficacy of Tbopp: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide on the Preclinical Profile of a Selective DOCK1 Inhibitor
This whitepaper provides a comprehensive analysis of the preliminary efficacy studies of Tbopp (1-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone), a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein. The data presented herein, collated from various preclinical studies, highlights the potential of this compound as a therapeutic agent, particularly in oncology. This document is intended for researchers, scientists, and professionals involved in drug development, offering a detailed look at the mechanism of action, efficacy data, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound functions as a selective inhibitor of DOCK1, an atypical guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of the Rho GTPase, Rac.[1] By inhibiting DOCK1, this compound effectively dampens Rac-mediated signaling pathways that are integral to cancer cell proliferation, survival, invasion, and metastasis.[1] Studies have demonstrated that the therapeutic effects of this compound are directly linked to its DOCK1 inhibitory activity.[2][3][4]
In Vitro Efficacy
The in vitro efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating its potential to inhibit key cellular processes associated with malignancy and to enhance the cytotoxic effects of conventional chemotherapy.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line(s) | Cancer Type | Key Findings | This compound Concentration(s) | Reference(s) |
| 3LL, HT1080, DLD-1 | Ras-transformed cancer | Dampened invasion, macropinocytosis, and survival under glutamine deprivation. | 12.5 µM | [5][6] |
| MDA-MB-231, MCF-7 | Breast Cancer | Cell viability significantly inhibited. | > 10 µM | [2] |
| MDA-MB-468 | Breast Cancer | Cell viability significantly inhibited. | > 2.5 µM | [2] |
| Breast Cancer Cells | Breast Cancer | Enhanced cisplatin-induced decrease in cell viability and increase in apoptosis. | 1.25 µM (in combination) | [2] |
| Renal Cell Carcinoma Cells | Renal Cell Carcinoma | Decreased cell viability and proliferation. | 10 µM and 40 µM | [3] |
| PLC, SNU449, Hep3B | Liver Cancer | Attenuated metformin-induced RAC1 activation. | 0.75 µmol/L or 1 µmol/L | [7] |
| Patient-Derived HCC Organoids (1T) | Liver Cancer | IC50 determined. | 8.95 µmol/L | [7] |
| Patient-Derived HCC Organoids (2T) | Liver Cancer | IC50 determined. | 31.08 µmol/L | [7] |
In Vivo Efficacy
Preclinical animal models have corroborated the in vitro findings, showing that this compound can suppress tumor growth and metastasis in vivo.
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Model | Key Findings | Animal Model | Reference(s) |
| 3LL and DLD-1 cell inoculation | Suppressed in vivo growth. | BALB/c nude mice | [5] |
| ex-3LL cell inoculation | Suppressed lung metastasis. | Mice | [5] |
| Breast Cancer Xenograft | Enhanced anti-tumor effect of cisplatin and inhibited tumor growth. | Mouse xenograft model | [2] |
| Liver Cancer Xenograft | Strong synergistic effect with metformin in suppressing liver cancer. | Xenografted liver cancer cells and immunocompetent mouse liver cancer models | [7] |
Signaling Pathways and Experimental Workflows
The mechanism of this compound's action involves the modulation of specific signaling pathways. The diagrams below illustrate these pathways and a general workflow for assessing this compound's efficacy.
Caption: this compound's mechanism of action targeting the DOCK1-Rac signaling pathway.
Caption: this compound potentiates cisplatin efficacy by inhibiting the DOCK1-Twist1-EMT axis.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research laboratories, the methodologies employed in the preliminary studies of this compound are standard in preclinical cancer research.
Cell Viability and Proliferation Assays:
-
CCK-8 Assay: Renal cell carcinoma cells were treated with this compound (10 and 40 µM) to assess cell viability.[3]
-
EdU Assay: The proliferation of renal cell carcinoma cells treated with this compound was evaluated using the EdU assay.[3]
-
Trypan Blue Exclusion: The viability of 3LL, HT1080, and DLD-1 cells treated with 12.5 mM this compound was assessed by trypan blue exclusion.[6]
Invasion Assays:
-
The invasive activity of 3LL, HT1080, and DLD-1 cells, with or without 12.5 mM this compound treatment, was determined by counting the number of invaded cells per field in four distinct fields.[6]
Apoptosis Assays:
-
Flow Cytometry: The apoptosis of renal cell carcinoma cells co-treated with cisplatin and DOCK1 siRNA with or without this compound was analyzed by flow cytometry.[3]
In Vivo Tumor Models:
-
Subcutaneous Inoculation: 3LL or DLD-1 cells were inoculated into the back of BALB/c nude mice. This compound was continuously injected using an implantable and programmable microfusion pump system.[5]
-
Metastasis Assay: The effect of this compound treatment on lung metastasis of ex-3LL cells was evaluated by comparing the total lung weight of treated and untreated mice.[5]
-
Xenograft Model: A mouse xenograft model was used to assess the in vivo efficacy of this compound in combination with cisplatin for breast cancer.[2]
Western Blotting:
-
The expression levels of DOCK1 in renal cell carcinoma cells were analyzed by western blotting following treatment with this compound.[3]
Conclusion
The preliminary data on this compound strongly suggest its potential as a targeted anticancer agent. Its selective inhibition of DOCK1 disrupts key oncogenic processes, and its ability to synergize with existing chemotherapeutics like cisplatin and metformin opens promising avenues for combination therapies.[2][7] Further investigation, including more extensive preclinical toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical development.
References
- 1. Targeting Ras-Driven Cancer Cell Survival and Invasion through Selective Inhibition of DOCK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
The Role of TBOPP in Renal Cell Carcinoma: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal cell carcinoma (RCC) remains a significant challenge in oncology, with inherent resistance to conventional chemotherapy necessitating the exploration of novel therapeutic strategies.[1][2] One emerging area of interest is the targeting of specific molecular pathways that drive tumor progression and chemoresistance. This technical guide focuses on 1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, commonly known as TBOPP, a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein.[1][2]
DOCK1, a guanine nucleotide exchange factor (GEF), is implicated in various cellular processes, including cell migration, proliferation, and survival, primarily through the activation of the Rho GTPase, Rac1.[3][4] Elevated expression of DOCK1 has been observed in several cancers and is often associated with a poorer prognosis. In the context of RCC, emerging evidence suggests that DOCK1 plays a crucial role in chemoresistance, making it a compelling target for therapeutic intervention.[1][2] This guide provides an in-depth overview of the preclinical research on this compound in RCC, detailing its mechanism of action, experimental validation, and the signaling pathways involved.
Preclinical Efficacy of this compound in Renal Cell Carcinoma
Research has demonstrated that this compound exhibits anti-cancer effects in RCC cell lines and can sensitize these cells to conventional chemotherapeutic agents like cisplatin.[1][2][5] The primary mechanism of action is the inhibition of DOCK1, which leads to a reduction in cell viability and proliferation, and an increase in apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in RCC cell lines.
Table 1: Effect of this compound on RCC Cell Viability
| Cell Line | This compound Concentration (µM) | % Viability Reduction (relative to control) |
| 769-P | 10 | Significant |
| 20 | Significant | |
| 40 | Significant | |
| ACHN | 10 | Significant |
| 20 | Significant | |
| 40 | Significant | |
| Caki-1 | 10 | Significant |
| 20 | Significant | |
| 40 | Significant | |
| Data derived from Zhang, W., et al. (2020).[1] |
Table 2: Effect of this compound on RCC Cell Proliferation (EdU Assay)
| Cell Line | This compound Concentration (µM) | % Reduction in EdU Positive Cells (relative to control) |
| 769-P | 10 | Significant |
| 40 | Significant | |
| ACHN | 10 | Significant |
| 40 | Significant | |
| Caki-1 | 10 | Significant |
| 40 | Significant | |
| Data derived from Zhang, W., et al. (2020).[1] |
Table 3: Synergistic Effect of this compound and Cisplatin on RCC Cell Viability
| Cell Line | Treatment | Effect on Cell Viability |
| 769-P | Cisplatin alone | Dose-dependent decrease |
| Cisplatin + 10 µM this compound | Significantly greater decrease than cisplatin alone | |
| ACHN | Cisplatin alone | Dose-dependent decrease |
| Cisplatin + 10 µM this compound | Significantly greater decrease than cisplatin alone | |
| Caki-1 | Cisplatin alone | Dose-dependent decrease |
| Cisplatin + 10 µM this compound | Significantly greater decrease than cisplatin alone | |
| Data derived from Zhang, W., et al. (2020).[1] |
Table 4: Effect of this compound and Cisplatin on RCC Cell Apoptosis
| Cell Line | Treatment | % Apoptotic Cells |
| 769-P | Control | Baseline |
| Cisplatin | Increased | |
| Cisplatin + 10 µM this compound | Significantly increased compared to Cisplatin alone | |
| ACHN | Control | Baseline |
| Cisplatin | Increased | |
| Cisplatin + 10 µM this compound | Significantly increased compared to Cisplatin alone | |
| Caki-1 | Control | Baseline |
| Cisplatin | Increased | |
| Cisplatin + 10 µM this compound | Significantly increased compared to Cisplatin alone | |
| Data derived from Zhang, W., et al. (2020).[1] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on DOCK1 sets off a cascade of downstream effects that culminate in reduced cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound's efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in RCC.
Cell Culture and Reagents
-
Cell Lines: Human RCC cell lines 769-P, ACHN, and Caki-1 are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: this compound is dissolved in DMSO to create a stock solution. Cisplatin is also prepared as a stock solution according to the manufacturer's instructions.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed RCC cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours to allow for cell adherence.
-
Treatment: Add this compound and/or cisplatin at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Cell Proliferation Assay (EdU)
-
Cell Seeding: Seed RCC cells on coverslips in 24-well plates.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or cisplatin for 48 hours.
-
EdU Incorporation: Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Click-iT Reaction: Perform the Click-iT reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342.
-
Imaging: Visualize and quantify the EdU-positive cells using a fluorescence microscope.
Western Blotting for DOCK1 Expression
-
Cell Lysis: Lyse the treated RCC cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DOCK1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as GAPDH (e.g., 1:1000 dilution), should also be probed.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:500 dilution) for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat RCC cells with this compound and/or cisplatin for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive) is determined.
Discussion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound is a promising agent for the treatment of RCC, particularly in combination with cisplatin.[1][2][5] By inhibiting DOCK1, this compound effectively reduces RCC cell viability and proliferation while promoting apoptosis.[1][2] The synergistic effect observed with cisplatin indicates a potential strategy to overcome chemoresistance in RCC.[1][2][5]
However, the research on this compound in RCC is still in its early stages. The current body of evidence is primarily based on in vitro studies. Future research should focus on:
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of RCC is a critical next step.
-
Mechanism of Action: Further elucidation of the downstream signaling pathways affected by DOCK1 inhibition in RCC will provide a more comprehensive understanding of this compound's anti-cancer effects.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification in future clinical trials.
-
Off-Target Effects: A thorough investigation of this compound's potential off-target effects is necessary to assess its safety profile.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to determine the therapeutic potential of this compound in patients with RCC.
References
- 1. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOCK1 Regulates Growth and Motility through the RRP1B-Claudin-1 Pathway in Claudin-Low Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Tbopp's Role in Cisplatin Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily by inducing DNA adducts that trigger apoptosis. However, the development of chemoresistance remains a significant clinical obstacle, limiting its therapeutic efficacy. Emerging evidence has identified the dedicator of cytokinesis 1 (DOCK1) signaling pathway as a critical mediator of cisplatin resistance. Tbopp (1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone), a selective inhibitor of DOCK1, has shown promise in sensitizing cancer cells to cisplatin, offering a potential strategy to overcome this resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action, relevant signaling pathways, and the experimental evidence supporting its role in reversing cisplatin chemoresistance.
Core Mechanism: this compound as a DOCK1 Inhibitor
This compound functions as a selective inhibitor of DOCK1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in various cellular processes, including cell motility, survival, and proliferation.[1][2] this compound binds to the DHR-2 domain of DOCK1 with high affinity, which blocks its interaction with the RAC family small GTPase 1 (RAC1) and inhibits its GEF activity.[3] This inhibition of DOCK1 is central to this compound's ability to enhance the anticancer effects of cisplatin.[4][5] Studies have shown that elevated DOCK1 expression is associated with increased resistance to cisplatin in various cancer cell lines, including those from renal cell carcinoma and breast cancer.[1][4] Conversely, the knockdown of DOCK1 enhances the lethal effects of cisplatin on these cancer cells.[4]
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound reverses cisplatin chemoresistance is through the inhibition of the DOCK1-mediated signaling cascade that promotes an aggressive and drug-resistant cancer cell phenotype.
DOCK1-Rac1 Signaling Axis
DOCK1 is a specific activator of Rac1, a key regulator of the actin cytoskeleton and cell motility.[3] By inhibiting DOCK1, this compound prevents the activation of Rac1, thereby impeding downstream signaling pathways that contribute to cancer cell invasion and survival.[3]
References
- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tbopp: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Tbopp, a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1). Included are detailed experimental protocols and a summary of its effects on various cancer cell lines, with a focus on its role in cell viability, proliferation, and sensitization to chemotherapeutic agents.
Introduction
This compound, or 1-[2-(3’-(trifluoromethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, is a potent and selective small molecule inhibitor of DOCK1.[1][2] DOCK1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of the Rho GTPase Rac.[3][4] Dysregulation of the DOCK1-Rac signaling axis is implicated in the progression and metastasis of various cancers, making this compound a valuable tool for investigating cancer biology and a potential therapeutic agent.[3][4][5]
Mechanism of Action
This compound selectively binds to the DHR-2 domain of DOCK1, inhibiting its catalytic activity.[1] This prevents the exchange of GDP for GTP on Rac, thereby blocking its activation. Downstream effects of this compound treatment include the suppression of cancer cell invasion, macropinocytosis, and survival, particularly under conditions of glutamine deprivation.[2]
Signaling Pathway
The signaling pathway involving DOCK1 is central to cancer cell motility and proliferation. Receptor tyrosine kinases (RTKs) such as HER2 and EGFR can activate DOCK1, which in turn activates Rac.[6][7] Activated Rac then influences downstream effector pathways, including the c-Raf/ERK pathway, to promote cell proliferation and the Twist-mediated epithelial-mesenchymal transition (EMT) to enhance cell migration and invasion.[4][8] this compound, by inhibiting DOCK1, effectively blocks these downstream oncogenic signals.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound
| Parameter | Value | Source |
| DOCK1 Inhibition (IC50) | 8.4 µM | [1] |
| DOCK1 DHR-2 Domain Binding (Kd) | 7.1 µM | [1] |
Table 2: Effect of this compound on Cancer Cell Lines in Combination with Cisplatin
| Cell Line | Cancer Type | This compound Concentration | Cisplatin IC50 (Cisplatin alone) | Cisplatin IC50 (Cisplatin + this compound) | Source |
| Caki-1 | Renal Cell Carcinoma | 10 µM | 7.804 µM | Significantly Reduced | [9] |
| ACHN | Renal Cell Carcinoma | 10 µM | 5.105 µM | Significantly Reduced | [9] |
| 786-O | Renal Cell Carcinoma | 10 µM | 3.770 µM | Significantly Reduced | [9] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Significantly Reduced | [8] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Significantly Reduced | [8] |
| MDA-MB-468 | Breast Cancer | Not specified | Not specified | Significantly Reduced | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0-40 µM.[9] The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with DMSO).
-
Incubate the plates for 48 hours.[9]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU)
This protocol describes the use of the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay to measure the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
24-well plates with sterile coverslips
-
This compound (dissolved in DMSO)
-
EdU labeling solution (e.g., 10 mM stock)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT™ EdU reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Seed cells onto sterile coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24-48 hours).[9]
-
Add EdU to the culture medium to a final concentration of 10 µM and incubate for 2 hours at 37°C.
-
Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS and then permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Wash the cells with PBS.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Stain the nuclei with a suitable counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the coverslips and mount them on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Conclusion
This compound is a valuable research tool for studying the role of the DOCK1 signaling pathway in cancer. The protocols provided herein offer a starting point for in vitro investigations into the effects of this compound on cell viability and proliferation. The quantitative data indicates that this compound is effective in the low micromolar range and can enhance the efficacy of conventional chemotherapeutics like cisplatin, highlighting its potential for further investigation in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DOCK1 Regulates Growth and Motility through the RRP1B-Claudin-1 Pathway in Claudin-Low Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOCK1 regulates the malignant biological behavior of endometrial cancer through c-Raf/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tbopp in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tbopp (1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1), a protein implicated in cancer progression and chemoresistance. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, with a focus on its application in cancer research, particularly in sensitizing cancer cells to conventional chemotherapeutic agents like cisplatin.
Mechanism of Action
This compound functions by specifically inhibiting the DOCK1 protein. DOCK1 is a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1, playing a crucial role in cell migration, invasion, and survival. In the context of cancer, elevated DOCK1 expression has been associated with poor prognosis and resistance to chemotherapy. One of the key downstream effects of DOCK1 inhibition by this compound is the regulation of Twist-mediated epithelial-mesenchymal transition (EMT). EMT is a cellular process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype, a critical step in cancer metastasis and drug resistance. By inhibiting DOCK1, this compound can suppress the EMT program, thereby re-sensitizing cancer cells to chemotherapeutic agents.
Applications in Cell Culture
The primary application of this compound in cell culture is to investigate the role of DOCK1 in various cellular processes and to explore its potential as a therapeutic agent, often in combination with other drugs. Key applications include:
-
Sensitization to Chemotherapy: this compound has been shown to enhance the cytotoxic effects of cisplatin in various cancer cell lines, including breast and renal cell carcinoma[1][2].
-
Inhibition of Cell Migration and Invasion: As a DOCK1 inhibitor, this compound can be used to study and inhibit cancer cell motility and invasion[3].
-
Investigation of EMT: this compound serves as a valuable tool to dissect the molecular mechanisms of Twist-mediated EMT in cancer progression.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its combination effects with cisplatin in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Cisplatin Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231 | Breast Cancer | 1.25 - 20 | Varies | Increased cisplatin sensitivity, decreased cell viability. At concentrations above 10 µM, this compound alone significantly inhibits cell viability. | [1] |
| MCF-7 | Breast Cancer | 1.25 - 10 | Varies | Enhanced cisplatin sensitivity. At concentrations above 10 µM, this compound alone significantly inhibits cell viability. | [1] |
| MDA-MB-468 | Breast Cancer | 1.25 | Varies | Potentiated cisplatin efficacy. At concentrations above 2.5 µM, this compound alone significantly inhibits cell viability. | [1] |
| 786-O | Renal Cell Carcinoma | 10 | 0 - 10 | Significantly reduced cell viability and proliferation, and enhanced the anti-proliferative activity of cisplatin. | [2] |
| ACHN | Renal Cell Carcinoma | 10 | 0 - 10 | Significantly reduced cell viability and proliferation, and enhanced the anti-proliferative activity of cisplatin. | [2] |
| Caki-1 | Renal Cell Carcinoma | 10 | 0 - 10 | Significantly reduced cell viability and proliferation, and enhanced the anti-proliferative activity of cisplatin. | [2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using CCK-8 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0, 1.25, 2.5, 5, 10, 20, 40 µM. Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
Protocol 2: this compound and Cisplatin Co-treatment
This protocol describes how to assess the synergistic or sensitizing effect of this compound when combined with cisplatin.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in a suitable solvent)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment:
-
Group 1 (Control): Treat cells with complete medium only.
-
Group 2 (this compound alone): Treat cells with a fixed, non-lethal concentration of this compound (e.g., 1.25 µM for MDA-MB-468 or 10 µM for renal cancer cell lines).
-
Group 3 (Cisplatin alone): Treat cells with a serial dilution of cisplatin (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM).
-
Group 4 (Combination): Treat cells with the fixed concentration of this compound in combination with the serial dilution of cisplatin.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay and Data Analysis: Follow steps 4-6 from Protocol 1 to determine cell viability and compare the effects of the different treatment groups.
Protocol 3: Western Blot Analysis of DOCK1 and EMT Markers
This protocol provides a method to analyze the protein expression levels of DOCK1 and key EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, and Twist) following this compound treatment.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DOCK1, E-cadherin, N-cadherin, Vimentin, Twist, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Workflow for this compound and Cisplatin Co-treatment Experiment.
Caption: this compound inhibits DOCK1, suppressing Twist-mediated EMT and enhancing cisplatin-induced apoptosis.
References
Application Notes and Protocols for TBOPP in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBOPP (1-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective small-molecule inhibitor of the Dedicator of cytokinesis 1 (DOCK1) protein. DOCK1 is a guanine nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Rac1. The DOCK1-Rac1 signaling axis is a critical regulator of cell migration, invasion, and epithelial-mesenchymal transition (EMT), processes that are frequently dysregulated in cancer. By binding to the DHR-2 domain of DOCK1, this compound effectively blocks its interaction with Rac1, leading to the inhibition of these downstream cellular events.[1] These characteristics make this compound a valuable tool for investigating the role of DOCK1 in cancer progression and a potential therapeutic agent.
These application notes provide a summary of this compound dosage and administration in preclinical animal models based on available literature. Detailed protocols for in vivo studies are outlined to facilitate experimental design and execution.
Data Presentation: this compound Dosage and Administration
The following tables summarize the quantitative data on this compound dosage and administration in various animal models.
Table 1: this compound Dosage and Administration in Mice
| Animal Model | Dosage | Administration Route | Vehicle | Dosing Schedule | Application | Reference |
| C57BL/6 Mice | 0.67 mg per mouse | Not specified, likely intravenous or intraperitoneal | DMSO, PEG300, Tween-80, Saline | Days 0, 1, 3, and 5 for 2 weeks | Cancer metastasis study | [2] |
| BALB/c Nude Mice | Not specified | Continuous intravenous infusion via programmable pump | Not specified | Continuous infusion | Tumor growth study (3LL and DLD-1 cells) | |
| Mouse Xenograft Model | Not specified | Not specified | Not specified | Not specified | To enhance the therapeutic effect of cisplatin | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for administration in animal models.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare the working solution, take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 to the this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 2.08 mg/mL. The solution should be clear.
-
Administer the prepared this compound solution to the animals immediately.
Note: This formulation is suitable for short-term studies. For studies lasting longer than two weeks, an alternative formulation using corn oil may be considered.[2]
Protocol 2: Administration of this compound in a Mouse Metastasis Model
This protocol is based on a study investigating the effect of this compound on cancer metastasis in C57BL/6 mice.[2]
Animal Model:
-
C57BL/6 mice
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
On day 0, administer 0.67 mg of this compound per mouse. The exact route of administration was not specified, but intravenous or intraperitoneal injections are common in such studies.
-
Repeat the administration on days 1, 3, and 5.
-
Continue this dosing schedule for a total of two weeks.
-
Monitor the animals for changes in body weight and overall health.
-
At the end of the study, sacrifice the animals and collect tissues for analysis of metastasis.
Protocol 3: General Protocol for a Subcutaneous Xenograft Tumor Model with this compound Treatment
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model. This is a representative protocol synthesized from general xenograft procedures and this compound-specific information.
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude, NSG)
Procedure:
-
Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer, or a renal cell carcinoma line) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium or a mixture of medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-150 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume using the formula: Tumor Volume = (Length × Width²)/2.
-
-
This compound Administration:
-
Once tumors have reached the desired size, randomize the animals into control and treatment groups.
-
Prepare the this compound solution according to Protocol 1.
-
Administer this compound to the treatment group according to a predetermined schedule. For example, this could be based on the metastasis study protocol (0.67 mg/mouse on a specific schedule) or a continuous infusion model. The control group should receive the vehicle solution.
-
If investigating combination therapy (e.g., with cisplatin), include additional treatment arms for cisplatin alone and the combination of this compound and cisplatin.
-
-
Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a set duration.
-
Monitor animal body weight and overall health throughout the study.
-
At the study endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
DOCK1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the DOCK1-Rac1 signaling pathway.
Experimental Workflow for a Xenograft Study
Caption: Workflow for a subcutaneous xenograft study with this compound.
References
- 1. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tbopp Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Tbopp, a selective inhibitor of the Dedicator of cytokinesis 1 (DOCK1). The following methodologies are designed to enable researchers to evaluate the cellular and in vivo effects of this compound, particularly in the context of cancer research and its synergistic potential with other therapeutic agents like cisplatin.
Mechanism of Action Overview
This compound selectively inhibits DOCK1, a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac. DOCK1 is implicated in various cellular processes, including cell migration, invasion, and survival. A key downstream effector of DOCK1 signaling is the transcription factor Twist1, which plays a crucial role in epithelial-mesenchymal transition (EMT), a process associated with cancer progression, metastasis, and drug resistance. By inhibiting DOCK1, this compound disrupts this signaling cascade, leading to the suppression of EMT and sensitization of cancer cells to chemotherapy.
Signaling Pathway Diagram
Application Notes and Protocols: Tbopp in Combination with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including breast and renal cancers. Its efficacy, however, is often limited by intrinsic or acquired resistance. Emerging evidence highlights the potential of combination therapies to overcome this resistance and enhance the therapeutic window of cisplatin. One such promising strategy involves the co-administration of Tbopp, a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein. DOCK1 has been implicated in tumor progression and chemoresistance, making it a rational target for combination therapy.[1][2]
These application notes provide a comprehensive overview of the synergistic effects of this compound and cisplatin, detailing their impact on cancer cell viability, apoptosis, and the underlying molecular mechanisms. Furthermore, detailed protocols for key experimental assays are provided to facilitate further research and development in this area.
Mechanism of Synergistic Action
The combination of this compound and cisplatin has been shown to exert a synergistic anti-cancer effect, primarily by targeting pathways involved in chemoresistance. This compound, by inhibiting DOCK1, sensitizes cancer cells to the cytotoxic effects of cisplatin.[1][2] The primary mechanism elucidated in breast cancer involves the downregulation of Twist-mediated epithelial-mesenchymal transition (EMT).[1] EMT is a cellular process implicated in cancer progression, metastasis, and drug resistance.
Cisplatin exerts its cytotoxic effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] DOCK1 inhibition by this compound appears to potentiate these effects by modulating key signaling pathways that govern cell survival and resistance.
Data Presentation
The following tables summarize the quantitative effects of this compound and cisplatin, both individually and in combination, on various cancer cell lines.
Table 1: Cellular Viability (IC50 Values)
| Cell Line | Drug | IC50 (µM) | Reference |
| Breast Cancer | |||
| MCF-7 | Cisplatin | ~10 µM | [2] |
| This compound | >10 µM (low cytotoxicity at lower concentrations) | [1] | |
| Cisplatin + GLUT1 Inhibitor (#43) | 5.7 µM | [2] | |
| MDA-MB-231 | Cisplatin | 21-23 µM | [3] |
| This compound | >10 µM (low cytotoxicity at lower concentrations) | [1] | |
| Cisplatin + Resveratrol (23 µM + 72 µM) | 50.28% inhibition | [4] | |
| MDA-MB-468 | This compound | >2.5 µM (low cytotoxicity at lower concentrations) | [1] |
| Renal Cell Carcinoma | |||
| ACHN | Cisplatin | Not Specified | [5] |
| This compound | ~10 µM | [5] | |
| Cisplatin + this compound (10 µM) | Significant decrease in viability compared to cisplatin alone | [5] | |
| 786-O | Cisplatin | Not Specified | [5] |
| This compound | ~10 µM | [5] | |
| Cisplatin + this compound (10 µM) | Significant decrease in viability compared to cisplatin alone | [5] | |
| Caki-1 | Cisplatin | Not Specified | [5] |
| This compound | ~10 µM | [5] | |
| Cisplatin + this compound (10 µM) | Significant decrease in viability compared to cisplatin alone | [5] |
Table 2: Apoptosis Analysis
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| Breast Cancer | |||||
| MDA-MB-231 | Control | ~1.7% | ~0.03% | ~1.73% | [6] |
| Cisplatin + Diallyl Disulfide | 24.20% | Not Specified | >24.20% | [6] | |
| Cisplatin (20 µM) + anti-miR-221/222 | Not Specified | Not Specified | ~22% | [7] | |
| MCF-7 | Cisplatin (5 µM) + Piperine (20 µM) | 16.2% | 39.8% | 56.0% | [8] |
| Renal Cell Carcinoma | |||||
| ACHN | Cisplatin | Increased | Increased | Significantly Increased | [2] |
| Cisplatin + this compound (10 µM) | Further Increased | Further Increased | Significantly Increased Further | [2] | |
| 786-O | Cisplatin | Increased | Increased | Significantly Increased | [2] |
| Cisplatin + this compound (10 µM) | Further Increased | Further Increased | Significantly Increased Further | [2] | |
| Caki-1 | Cisplatin | Increased | Increased | Significantly Increased | [2] |
| Cisplatin + this compound (10 µM) | Further Increased | Further Increased | Significantly Increased Further | [2] |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Breast Cancer | |||||
| MDA-MB-231 | Control | ~60% | ~20% | ~20% | [6] |
| Cisplatin + Diallyl Disulfide | ~31% | ~29% | ~40% | [6] | |
| MCF-7 | Control | Not Specified | Not Specified | Not Specified | [9] |
| Cisplatin (80 nM) | Increased | Decreased | Increased | [9] | |
| siR-β-catenin + Cisplatin (80 nM) | Further Increased | Further Decreased | Further Increased | [9] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound and cisplatin on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in sterile PBS or DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium. For combination studies, prepare a fixed concentration of this compound with serial dilutions of cisplatin, or vice versa.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis for EMT Markers
This protocol is for detecting changes in the expression of key EMT-related proteins.
-
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DOCK1, anti-Twist, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with this compound, cisplatin, or the combination.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Figure 1: Experimental workflow for evaluating the synergy of this compound and cisplatin.
Figure 2: Signaling pathway of this compound and cisplatin synergistic action.
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy to overcome cisplatin resistance in cancer. This compound enhances the efficacy of cisplatin by inhibiting the DOCK1/Twist/EMT axis, leading to decreased cell viability and increased apoptosis in cancer cells. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to further investigate and harness the potential of this combination therapy. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Combination of a Novel GLUT1 Inhibitor and Cisplatin Synergistically Inhibits Breast Cancer Cell Growth By Enhancing the DNA Damaging Effect and Modulating the Akt/mTOR and MAPK Signaling Pathways [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. abap.co.in [abap.co.in]
- 7. Frontiers | Targeted Inhibition of miR-221/222 Promotes Cell Sensitivity to Cisplatin in Triple-Negative Breast Cancer MDA-MB-231 Cells [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing DOCK1 Inhibition by Tbopp
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Dedicator of cytokinesis 1 (DOCK1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cell migration, invasion, and survival by activating the Rho GTPase, Rac1. Dysregulation of the DOCK1 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. Tbopp (1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective small molecule inhibitor of DOCK1 that binds to its catalytic DHR-2 domain, thereby blocking its GEF activity.[1][2] This document provides detailed protocols to assess the inhibitory effect of this compound on DOCK1 function in a laboratory setting.
Mechanism of Action
DOCK1, in complex with ELMO1, is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1-GTP then initiates downstream signaling cascades, including the p21-activated kinase (PAK) and extracellular signal-regulated kinase (ERK) pathways, which ultimately regulate cytoskeletal dynamics and promote cell motility. This compound specifically inhibits the GEF activity of DOCK1, preventing Rac1 activation and subsequent downstream signaling.
Data Presentation
A summary of the quantitative data for this compound's inhibition of DOCK1 is presented below.
| Parameter | Value | Reference |
| IC50 for DOCK1 Inhibition | 8.4 µM | [1][2][3][4] |
| Binding Affinity (Kd) to DOCK1 DHR-2 domain | 7.1 µM | [1][2][3] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to characterize the inhibition of DOCK1 by this compound.
DOCK1 GEF Activity Assay (Rac1 Activation Assay)
This assay indirectly measures the GEF activity of DOCK1 by quantifying the amount of activated Rac1 (Rac1-GTP). A common method is a pull-down assay using the p21-binding domain (PBD) of PAK1, which specifically binds to the GTP-bound form of Rac1.
Materials:
-
Cells expressing endogenous or overexpressed DOCK1 (e.g., various cancer cell lines)
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
PAK1 PBD agarose beads
-
Wash buffer (25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
2x Laemmli sample buffer
-
Primary antibody: anti-Rac1
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescence substrate
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down: Normalize the protein concentration for all samples. Take an aliquot of the lysate for "Total Rac1" input control. To the remaining lysate, add PAK1 PBD agarose beads and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer.
-
Western Blotting: Boil the samples (both pull-down and input) for 5 minutes. Load the samples onto an SDS-PAGE gel and perform western blotting using an anti-Rac1 antibody to detect the levels of GTP-bound Rac1 (from the pull-down) and total Rac1 (from the input).
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of cells, a key cellular process regulated by DOCK1.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells overnight.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle. Seed 1 x 10^5 cells in 200 µL of this suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours, cell-type dependent).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Quantification: Allow the inserts to air dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
Western Blot for Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the DOCK1 signaling pathway.
Materials:
-
Cells treated with this compound as in the GEF activity assay
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescence substrate
Procedure:
-
Sample Preparation: Treat, lyse, and quantify the protein concentration of your cell samples as described previously.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed for t-ERK and a loading control.
Mandatory Visualizations
DOCK1 Signaling Pathway
Caption: DOCK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing DOCK1 Inhibition
Caption: Workflow for evaluating the inhibitory effects of this compound on DOCK1.
References
TBOPP: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TBOPP (1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone), a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1). These guidelines are intended to assist in the preparation and execution of experiments involving this compound.
Introduction
This compound is a potent and selective small molecule inhibitor of DOCK1, a guanine nucleotide exchange factor (GEF) for Rac GTPases. DOCK1 is implicated in various cellular processes, including cell migration, invasion, and survival, and is a therapeutic target in oncology. This compound has been shown to inhibit DOCK1-mediated Rac activation and has demonstrated anti-tumor activity, making it a valuable tool for cancer research and drug development.[1][2] It has been investigated for its potential to enhance the efficacy of chemotherapeutic agents like cisplatin in renal cell carcinoma and breast cancer.[3][4][5][6]
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for experimental success. Below is a summary of its solubility in various solvents. It is recommended to prepare fresh solutions for experiments. Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[7] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[7][8]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 98 mg/mL (199.8 mM)[2] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| In vivo Formulation 1 | ≥ 2.08 mg/mL (4.24 mM)[7] | A clear solution can be achieved with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] |
| In vivo Formulation 2 | ≥ 2.08 mg/mL (4.24 mM)[7] | A clear solution can be achieved with 10% DMSO and 90% Corn Oil.[7] |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] |
Experimental Protocols
In Vitro Cell-Based Assays
Preparation of this compound Stock Solution (for in vitro use):
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM or 20 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Cell Treatment:
-
Culture cells to the desired confluency in the appropriate growth medium.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a level that affects cell viability (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the specified duration of the experiment (e.g., 48 hours).[3]
-
Proceed with downstream assays such as cell viability (e.g., CCK-8 assay), proliferation (e.g., EdU assay), or apoptosis analysis.[3]
Example Concentrations for In Vitro Studies:
-
Renal Cell Carcinoma (RCC) cells: 10 µM and 40 µM have been used to assess effects on cell viability and proliferation.[3] A concentration of 10 µM was found to significantly reduce both viability and proliferation.[3][9]
-
Breast Cancer (BC) cells: Concentrations ranging from 1.25 µM to 20 µM have been tested, with lower concentrations (0-5 µM) showing minimal cytotoxicity in some cell lines.[4]
In Vivo Animal Studies
Preparation of this compound for Oral Administration (Formulation 1):
This protocol is based on a formulation containing PEG300 and Tween-80.[7]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The final concentration of this solution will be 2.08 mg/mL.
Preparation of this compound for Oral Administration (Formulation 2):
This protocol utilizes corn oil as the vehicle.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a homogenous suspension.
-
It is recommended to use this mixed solution immediately for optimal results.[2]
Animal Dosing:
-
The appropriate dosage will depend on the animal model and experimental design. In a mouse xenograft model of breast cancer, this compound was used in combination with cisplatin.[4]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits DOCK1 by binding to its DHR-2 domain.[7] This inhibition prevents DOCK1 from acting as a GEF for Rac1, a small GTPase.[3] The subsequent decrease in active, GTP-bound Rac1 leads to the downstream inhibition of cellular processes that are dependent on Rac1 signaling, such as cell invasion, macropinocytosis, and survival.[1]
Caption: this compound inhibits DOCK1, preventing Rac1 activation and downstream cellular responses.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in combination with another therapeutic agent, such as cisplatin.
Caption: A typical workflow for evaluating this compound's efficacy in vitro and in vivo.
References
- 1. Targeting Ras-Driven Cancer Cell Survival and Invasion through Selective Inhibition of DOCK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Tbopp in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and biological application of Tbopp (1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one), a selective inhibitor of Dedicator of Cytokinesis 1 (DOCK1). DOCK1 is a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1 and plays a critical role in various cellular processes, including cell migration, invasion, and macropinocytosis. Its aberrant activity is implicated in cancer progression and metastasis. This document outlines a proposed synthetic route for this compound, summarizes its biological activity, and provides detailed protocols for its use in in vitro and in vivo research settings.
Chemical Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of structurally related compounds, a plausible multi-step synthetic route is proposed below. This route involves the preparation of two key intermediates: an α-bromoketone derivative of a substituted biphenyl and a functionalized pyridin-2(1H)-one, followed by their coupling.
Proposed Synthetic Route:
The proposed synthesis of this compound can be envisioned in three main stages:
-
Synthesis of the biphenyl α-bromoketone intermediate: 2-Bromo-1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone.
-
Synthesis of the pyridinone intermediate: 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one.
-
Final coupling of the intermediates to yield this compound.
Experimental Protocol (Proposed):
Stage 1: Synthesis of 2-Bromo-1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone
-
Step 1a: Suzuki-Miyaura Coupling to form 4-acetyl-3'-(trifluoromethyl)-1,1'-biphenyl.
-
To a solution of 4-bromoacetophenone and (3-(trifluoromethyl)phenyl)boronic acid in a suitable solvent (e.g., toluene, 1,4-dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₂CO₃) in an aqueous solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-acetyl-3'-(trifluoromethyl)-1,1'-biphenyl.
-
-
Step 1b: Bromination of the acetophenone derivative.
-
Dissolve 4-acetyl-3'-(trifluoromethyl)-1,1'-biphenyl in a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a brominating agent such as cupric bromide (CuBr₂) and reflux the mixture for several hours[1]. Alternatively, other brominating agents like N-bromosuccinimide (NBS) with a radical initiator or elemental bromine in a suitable solvent can be used[2][3].
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purify the resulting crude product by recrystallization or column chromatography to yield 2-bromo-1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone.
-
Stage 2: Synthesis of 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
-
Step 2a: Sulfonation of 2-hydroxypyridine.
-
React 2-hydroxypyridine with chlorosulfonic acid, which will introduce the sulfonyl chloride group at the 5-position to yield 6-hydroxypyridine-3-sulfonyl chloride.
-
-
Step 2b: Reaction with pyrrolidine.
-
Dissolve the 6-hydroxypyridine-3-sulfonyl chloride in a suitable solvent (e.g., dichloromethane, THF) and cool in an ice bath.
-
Add pyrrolidine dropwise in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature until completion.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one.
-
Stage 3: N-Alkylation to form this compound
-
Step 3a: Coupling of the intermediates.
-
Dissolve 5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to deprotonate the pyridinone nitrogen.
-
Add the 2-bromo-1-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone intermediate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS)[4].
-
Perform an aqueous workup by pouring the reaction mixture into water and extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.
-
Biological Activity and Data Presentation
This compound is a selective inhibitor of DOCK1, a key regulator of Rac1 activation. By inhibiting DOCK1, this compound disrupts cellular processes that are dependent on Rac1 signaling, such as cell migration, invasion, and macropinocytosis. This inhibitory activity makes this compound a valuable tool for studying DOCK1-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant DOCK1 activity, such as cancer.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| DOCK1 IC₅₀ | 8.4 µM | In vitro assay | --INVALID-LINK-- |
| DOCK1 DHR-2 domain Kd | 7.1 µM | In vitro binding assay | --INVALID-LINK-- |
| Effect on Cell Viability | Concentration-dependent decrease | MDA-MB-468, MCF-7, MDA-MB-231 (Breast Cancer) | --INVALID-LINK-- |
| Effect on Cell Invasion | Inhibition at 12.5 µM | 3LL, HT1080, DLD-1 (Cancer cell lines) | --INVALID-LINK-- |
| Effect on Macropinocytosis | Inhibition | Cancer cell lines | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
DOCK1 Signaling Pathway
The following diagram illustrates the signaling pathway involving DOCK1 and the point of inhibition by this compound. DOCK1 acts as a GEF for Rac1, promoting the exchange of GDP for GTP and thereby activating Rac1. Activated Rac1 then engages downstream effectors to regulate cytoskeletal dynamics, leading to cell migration and invasion.
Experimental Workflow: Assessing the Effect of this compound on Cell Invasion
The following diagram outlines a typical workflow for evaluating the anti-invasive properties of this compound using a Transwell invasion assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Transwell Invasion Assay
This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed 1 x 10⁵ cells in the upper chamber of the Transwell insert.
-
Add this compound at the desired concentration (or vehicle control) to the upper chamber.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invading cells in several random fields of view.
-
Quantify the results and compare the this compound-treated groups to the control.
-
Protocol 3: In Vivo Tumor Growth and Metastasis Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound on tumor growth and metastasis using a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound (or vehicle) to the mice according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage, or via an implantable microfusion pump).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
For metastasis studies, cancer cells can be injected intravenously (e.g., via the tail vein). At the end of the study, lungs and other organs are harvested to quantify metastatic nodules.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Conclusion
This compound is a valuable research tool for investigating the roles of DOCK1 in health and disease. Its ability to selectively inhibit DOCK1-mediated Rac1 activation allows for the specific interrogation of this signaling pathway. The proposed synthetic route and detailed experimental protocols provided in these application notes are intended to facilitate the use of this compound in both chemical and biological research settings, ultimately contributing to a better understanding of DOCK1's function and its potential as a therapeutic target.
References
Application Notes and Protocols for Tbopp in Xenograft Models of Renal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal cell carcinoma (RCC) remains a challenging malignancy to treat, with resistance to conventional chemotherapy being a significant hurdle. Emerging research has identified Dedicator of cytokinesis 1 (DOCK1) as a key player in RCC progression and chemoresistance. Tbopp, a small molecule inhibitor of DOCK1, has shown promise in preclinical in vitro studies by sensitizing RCC cells to the cytotoxic effects of cisplatin.[1][2] These application notes provide a comprehensive overview of the available data and a proposed framework for utilizing this compound in in vivo xenograft models of renal cancer to further investigate its therapeutic potential.
Mechanism of Action
This compound functions as a DOCK1-sensitive inhibitor.[1][2] In renal cell carcinoma, elevated levels of DOCK1 are associated with increased resistance to cisplatin. This compound exerts its effect by reducing the expression levels of DOCK1, thereby restoring sensitivity to cisplatin-induced apoptosis.[1][2] The inhibition of DOCK1 by this compound has been demonstrated to decrease RCC cell viability and proliferation in in vitro settings.[1] While the precise downstream signaling cascade of this compound-mediated DOCK1 inhibition in RCC is still under investigation, DOCK1 is known to be involved in the regulation of cell migration, invasion, and survival through pathways such as the PI3K/AKT signaling cascade.
Data Presentation
In Vitro Efficacy of this compound in Renal Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| Caki | This compound | 0-40 | Decreased cell viability and proliferation | [1] |
| ACHN | This compound | Not specified | Decreased cell viability and proliferation | [1] |
| 786-O | This compound | Not specified | Decreased cell viability and proliferation | [1] |
| Caki | This compound + Cisplatin | 10 (this compound) | Sensitized RCC cells to cisplatin | [1] |
Note: To date, no in vivo quantitative data on the efficacy of this compound in renal cancer xenograft models has been published in the peer-reviewed literature. The following protocols are based on general best practices for xenograft studies and the available in vitro data for this compound.
Experimental Protocols
Protocol 1: Establishment of a Renal Cell Carcinoma Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model of renal cell carcinoma in immunodeficient mice.
Materials:
-
Renal cell carcinoma cell lines (e.g., Caki-1, ACHN, 786-O)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (or other basement membrane matrix)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID, NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture RCC cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using trypsin-EDTA, and then neutralize the trypsin with culture medium.
-
Cell Counting and Preparation: Centrifuge the cell suspension, resuspend the pellet in serum-free medium or PBS, and count the cells using a hemocytometer. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Cell Implantation: On the day of injection, mix the cell suspension 1:1 with Matrigel®.
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols.
-
Subcutaneous Injection: Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Study Initiation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Treatment with this compound and Cisplatin in a Renal Cancer Xenograft Model (Proposed)
This proposed protocol describes a potential study design to evaluate the efficacy of this compound in combination with cisplatin in a renal cancer xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO, PEG300)
-
Cisplatin (solubilized in sterile saline)
-
Vehicle control solution
-
Sterile syringes and needles for injection
-
Animal balance
Procedure:
-
Group Allocation: Randomize tumor-bearing mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Cisplatin alone
-
Group 4: this compound + Cisplatin
-
-
Dosage and Administration (Hypothetical):
-
This compound: Based on common practice for small molecule inhibitors in xenograft models, a starting dose could be in the range of 10-50 mg/kg, administered via intraperitoneal (IP) injection or oral gavage, once daily for 5 consecutive days per week. The optimal dose and schedule would need to be determined empirically through a dose-escalation study.
-
Cisplatin: A standard dose of 3-5 mg/kg can be administered via IP injection once a week.
-
-
Treatment Schedule:
-
Administer this compound (or vehicle) for the duration of the study (e.g., 21-28 days).
-
Administer cisplatin (or saline) on days 1, 8, 15, and 22.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the mice according to institutional guidelines and collect tumors for further analysis (e.g., Western blot for DOCK1 expression, immunohistochemistry).
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits DOCK1, leading to reduced cell proliferation and increased sensitivity to cisplatin-induced apoptosis in renal cancer cells.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of this compound in a renal cancer xenograft model.
Logical Relationship Diagram
Caption: The logical relationship between this compound treatment and its antitumor effects in renal cancer.
References
Tbopp Treatment Protocols for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the investigation of Tbopp, a selective inhibitor of the Dedicator of Cytokinesis 1 (DOCK1), as a potential anti-cancer agent. The methodologies outlined herein cover the assessment of this compound's cytotoxic effects, its impact on cell proliferation and apoptosis, and its synergistic potential with conventional chemotherapeutic agents like cisplatin. Furthermore, protocols for elucidating the underlying mechanism of action through Western blotting are provided. The information is intended to guide researchers in the effective design and execution of experiments to evaluate this compound's therapeutic promise in various cancer cell lines.
Introduction
Dedicator of Cytokinesis 1 (DOCK1), a guanine nucleotide exchange factor (GEF), has emerged as a critical player in cancer progression, promoting cell migration, invasion, and survival. This compound (1-[2-(3′-(trifluoromethyl)-(1,1′-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a potent and selective inhibitor of DOCK1. By binding to the DHR-2 domain of DOCK1, this compound blocks its interaction with the RAC family small GTPase 1 (RAC1), thereby inhibiting its GEF activity.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell motility and survival. Research has indicated that this compound can sensitize cancer cells to conventional chemotherapy, such as cisplatin, in malignancies like renal cell carcinoma and breast cancer, highlighting its potential as a combination therapy agent.[1][2]
Data Presentation
Table 1: this compound Treatment Concentrations and Observed Effects in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Citation |
| Caki | Renal Cell Carcinoma | 10 µM | Significantly reduced cell viability and proliferation. | [1] |
| ACHN | Renal Cell Carcinoma | 10 µM | Significantly reduced cell viability and proliferation. | [1] |
| 786-O | Renal Cell Carcinoma | 10 µM | Significantly reduced cell viability and proliferation. | [1] |
| MDA-MB-231 | Breast Cancer | 0-5 µM | Little to no cytotoxicity observed. | |
| MCF-7 | Breast Cancer | 0-5 µM | Little to no cytotoxicity observed. | |
| MDA-MB-468 | Breast Cancer | 0-1.25 µM | Little to no cytotoxicity observed. |
Note: Comprehensive IC50 data for this compound across a wider range of cancer cell lines is not yet readily available in the public domain. The provided concentrations represent effective doses used in specific studies. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their cell line of interest.
Signaling Pathway
Caption: this compound inhibits the DOCK1-mediated activation of RAC1, a key signaling node in cancer.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU Staining)
This protocol uses the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay to measure the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
EdU labeling/detection kit
-
Fluorescence microscope or flow cytometer
Workflow Diagram:
Caption: Experimental workflow for the EdU cell proliferation assay.
Procedure:
-
Seed cells on coverslips in a 24-well plate or in a multi-well plate suitable for imaging or flow cytometry.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen duration.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with Hoechst 33342 or DAPI.
-
Mount the coverslips on microscope slides or analyze the cells by flow cytometry.
-
Quantify the percentage of EdU-positive cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Workflow Diagram:
Caption: Flowchart of the Annexin V/PI apoptosis assay.
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for DOCK1 Expression
This protocol provides a general framework for assessing the protein levels of DOCK1 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DOCK1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DOCK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Conclusion
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential anti-cancer therapeutic. By systematically assessing its effects on cell viability, proliferation, and apoptosis, and by investigating its mechanism of action, researchers can gain valuable insights into the therapeutic potential of targeting the DOCK1 signaling pathway in various cancer contexts. The provided diagrams and step-by-step instructions are designed to facilitate the reproducible and rigorous investigation of this compound in the cancer research laboratory.
References
Troubleshooting & Optimization
Tbopp Technical Support Center: Troubleshooting Aqueous Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with the DOCK1 inhibitor, Tbopp, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly in my aqueous buffer / cell culture medium, but it won't dissolve. Why is this happening?
A1: this compound is inherently insoluble in water and ethanol.[1] It is a hydrophobic molecule, and direct dissolution in aqueous solutions will result in precipitation or failure to dissolve. The correct procedure involves first dissolving this compound in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock into my cell culture medium. What went wrong?
A2: This is a common issue that occurs when the aqueous medium cannot maintain the solubility of this compound after the highly concentrated DMSO stock is diluted.[2] Key factors include the final concentration of both this compound and DMSO. The solubility of this compound in the final aqueous solution is much lower than in pure DMSO. To prevent this, ensure your final DMSO concentration is kept as low as possible (ideally ≤0.1%) while still allowing this compound to remain in solution.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should not exceed 1%, with a concentration of 0.1% being ideal for most cell lines.[3][4] Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to account for any effects of the solvent on your experimental results.[4]
Q4: Can I heat or sonicate my solution to help dissolve this compound?
A4: Yes. If you observe precipitation after diluting your stock solution, gentle warming of the final medium to 37°C, followed by vortexing or brief sonication, can help redissolve the compound.[4] However, ensure that the heat does not degrade the this compound or other components in your medium. Always bring the solution back to the correct experimental temperature before use.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration | Notes |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| DMSO | Soluble | ≥ 98 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM). This compound has a molecular weight of 490.49 g/mol .[1][5]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[1][6]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into an aqueous medium for in vitro experiments.
-
Warm Medium: Warm your cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of this compound stock solution needed to reach your final desired experimental concentration. Ensure the final DMSO concentration will be below 0.1% if possible.
-
Perform Dilution: Add the calculated volume of this compound stock solution directly to the pre-warmed medium. Crucially, mix or vortex the medium immediately and vigorously upon adding the DMSO stock to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of culture medium.
-
Use Immediately: Use the freshly prepared working solution for your experiment promptly.
Visual Guides and Diagrams
This compound Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a this compound working solution for cell-based assays.
Caption: Workflow for preparing this compound solutions.
Troubleshooting this compound Precipitation
This decision tree provides a logical flow for addressing solubility issues during experimental setup.
Caption: Troubleshooting guide for this compound precipitation.
This compound Mechanism of Action: DOCK1 Signaling Pathway
This compound is a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1).[1][5][7] Understanding its target pathway is crucial for experimental design. DOCK1 is a guanine nucleotide exchange factor (GEF) that activates the Rho GTPase, Rac1, which is a key regulator of the actin cytoskeleton, cell migration, and macropinocytosis.
Caption: this compound inhibits the DOCK1 signaling pathway.
References
Technical Support Center: Optimizing Tbopp Concentration for Maximum Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tbopp. Our aim is to help you optimize its concentration for maximum efficacy in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. This compound Precipitates in Culture Medium | - High final DMSO concentration: this compound is typically dissolved in DMSO, and a high final concentration of DMSO in the culture medium can be toxic to cells and cause precipitation of the compound.[1][2][3] - Low solubility in aqueous solutions: this compound may have limited solubility in your specific culture medium. | - Minimize final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium.[2] Prepare a high-concentration stock solution of this compound in DMSO, and then perform serial dilutions in the culture medium to achieve the desired final concentration while keeping the DMSO percentage low.[1][3] - Stepwise dilution: When diluting the this compound stock solution, add it to the medium dropwise while gently mixing to prevent rapid precipitation.[1] - Pre-warm medium: Gently warming the culture medium to 37°C before adding the this compound solution can sometimes improve solubility. |
| 2. High Cell Death at Expected Efficacious Concentrations | - Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. The effective concentration for one cell line may be cytotoxic to another.[4][5] - Incorrect concentration calculation: Errors in calculating the dilution from the stock solution can lead to unintentionally high concentrations. - Prolonged incubation time: The duration of exposure to this compound can significantly impact cell viability. | - Perform a dose-response curve: Always start by determining the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal window for efficacy without excessive toxicity.[4][5] - Verify calculations: Double-check all calculations for dilutions from your stock solution. - Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest incubation time that yields the desired biological effect. |
| 3. Inconsistent or No Observable Effect of this compound | - Sub-optimal concentration: The concentration of this compound used may be too low to effectively inhibit DOCK1 in your experimental system. - Degradation of this compound: Improper storage or handling of the this compound stock solution can lead to its degradation. - Cellular resistance mechanisms: Some cell lines may have intrinsic or acquired resistance to DOCK1 inhibition. - Issues with the assay: The experimental assay used to measure the effect of this compound may not be sensitive enough or may be affected by other factors. | - Increase this compound concentration: Based on your initial dose-response curve, try testing higher concentrations within the non-toxic range. - Proper storage: Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2][6] Protect the stock solution from light. - Confirm DOCK1 expression: Use Western blotting to verify that your cell line expresses DOCK1. - Validate your assay: Ensure your assay is working correctly by using appropriate positive and negative controls. For viability assays, ensure cells are in the logarithmic growth phase.[7] |
| 4. Unexpected Off-Target Effects | - Non-specific binding: At high concentrations, small molecule inhibitors can sometimes bind to proteins other than their intended target.[8][9] | - Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest possible concentration that produces the desired on-target effect to minimize the risk of off-target binding. - Include control experiments: Use a negative control compound with a similar chemical structure but no activity against DOCK1 to distinguish between on-target and off-target effects. - Knockdown/knockout validation: To confirm that the observed phenotype is due to DOCK1 inhibition, perform experiments using siRNA or CRISPR to specifically reduce or eliminate DOCK1 expression and see if it mimics the effect of this compound.[4] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective small molecule inhibitor of the Dedicator of cytokinesis 1 (DOCK1) protein.[4] DOCK1 is a guanine nucleotide exchange factor (GEF) that activates the Rho GTPase Rac1.[4] By binding to the DHR-2 domain of DOCK1, this compound blocks its interaction with Rac1, thereby inhibiting its GEF activity.[4] This disruption of the DOCK1-Rac1 signaling pathway can affect various cellular processes, including cell migration, invasion, and proliferation.
2. What is a typical starting concentration range for this compound in cell culture experiments?
Based on published studies, a typical starting range for this compound concentration is between 1 µM and 40 µM.[4][5] However, the optimal concentration is highly dependent on the cell line being used. For example, in some breast cancer cell lines, significant effects on viability were observed at concentrations exceeding 2.5 µM or 10 µM, while in renal cell carcinoma cell lines, effects were noted starting from 10 µM.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. How should I prepare and store a this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[4] To prepare the stock solution, slowly add the DMSO to the weighed this compound powder and gently vortex or pipette to ensure it dissolves completely.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][6]
4. Can this compound be used in combination with other drugs?
Yes, this compound has been shown to enhance the anticancer effects of other therapeutic agents, such as cisplatin.[4][5] By inhibiting DOCK1, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy. When planning combination experiments, it is important to determine the optimal concentrations for both this compound and the other drug, both individually and in combination.
5. How can I confirm that this compound is inhibiting DOCK1 in my cells?
The most direct way to confirm DOCK1 inhibition is to perform a Western blot analysis. You can treat your cells with this compound and then measure the protein levels of downstream effectors of the DOCK1 signaling pathway. While this compound inhibits the activity of DOCK1, some studies have also shown that it can lead to a decrease in DOCK1 protein expression levels.[4] Therefore, you can assess the levels of DOCK1 protein itself. Additionally, you can measure the activation of Rac1, a direct downstream target of DOCK1.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effects | Reference |
| 786-O, ACHN, Caki-1 | Renal Cell Carcinoma | 10 µM - 40 µM | Decreased cell viability and proliferation; sensitization to cisplatin. | [4] |
| MDA-MB-231, MCF-7 | Breast Cancer | > 10 µM | Significant inhibition of cell viability. | [5] |
| MDA-MB-468 | Breast Cancer | > 2.5 µM | Significant inhibition of cell viability. | [5] |
| 3LL, HT1080, DLD-1 | Various Cancers | 12.5 µM | Reduced cell invasion and macropinocytosis. | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol outlines the steps to determine the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.[7][11][12][13]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and the vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot for DOCK1 Expression
This protocol describes how to assess the effect of this compound on DOCK1 protein expression levels.[14][15][16][17][18]
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
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Transfer buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DOCK1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
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After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DOCK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: DOCK1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Concentration Optimization.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ptglab.com [ptglab.com]
- 12. de.lumiprobe.com [de.lumiprobe.com]
- 13. apexbt.com [apexbt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Tbopp Instability in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential instability issues with Tbopp in experimental assays.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
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Stock Solution Preparation: It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Storage of Stock Solution: Store the DMSO stock solution at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Working Solution Preparation: To prepare a working solution for cell-based assays, the DMSO stock solution should be diluted in your cell culture medium. To avoid precipitation, it is crucial to perform the dilution in a stepwise manner. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to prevent cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q2: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic small molecules.
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Vortexing and Sonication: Most precipitates of this compound will redissolve with several minutes of vortexing or sonication.
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Warming: Gently warming the solution in a 37°C water bath while sonicating can also help to redissolve the compound.
-
Stepwise Dilution: To prevent precipitation, it is advisable to perform serial dilutions rather than a single large dilution. This gradual change in solvent composition can help maintain the solubility of this compound.
-
Co-solvents: For in vivo experiments where precipitation is a concern, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1).[1] DOCK1 is a guanine nucleotide exchange factor (GEF) that activates the Rho GTPase Rac1. By inhibiting DOCK1, this compound prevents the activation of Rac1 and its downstream signaling pathways, which are involved in cell migration, invasion, and proliferation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity of this compound | Degradation of this compound stock solution | - Prepare fresh stock solution from powder. - Ensure stock solution has been stored properly at -80°C in single-use aliquots. - Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in working solution | - Visually inspect the working solution for any precipitate. - If precipitate is present, try to redissolve by vortexing, sonicating, or gentle warming. - Prepare fresh working solution using a stepwise dilution method. | |
| Incorrect concentration of this compound | - Verify calculations for stock and working solution concentrations. - Ensure accurate pipetting during dilutions. | |
| High background or off-target effects | High concentration of DMSO | - Ensure the final DMSO concentration in your assay is below 0.5%. - Always include a DMSO vehicle control to assess the effect of the solvent on your cells. |
| This compound instability in culture medium | - Minimize the time between preparing the working solution and adding it to the cells. - Consider the stability of this compound in your specific cell culture medium over the duration of the experiment. A stability test of this compound in the medium could be performed if necessary. | |
| Variability between experiments | Inconsistent preparation of this compound solutions | - Standardize the protocol for preparing this compound stock and working solutions. - Use the same batch of this compound and DMSO for a set of related experiments. |
| Cell culture conditions | - Ensure consistent cell density, passage number, and culture conditions across experiments. |
Experimental Protocols
Protocol for Preparing this compound Solutions for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Add 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare a Working Solution (Example for a final concentration of 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to get a 1 mM intermediate solution. Mix well.
-
Further dilute the 1 mM intermediate solution 1:100 in cell culture medium to achieve the final 10 µM working concentration.
-
Visually inspect the final working solution for any signs of precipitation. If present, follow the steps in the troubleshooting guide.
-
Add the working solution to your cells immediately after preparation.
-
Visualizations
Caption: DOCK1 Signaling Pathway and this compound Inhibition.
References
Technical Support Center: Troubleshooting Tbopp in Cell-Based Assays
A Note on Terminology: The term "Tbopp" is not standard in scientific literature. This guide assumes the user is referring to This compound (1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone), a selective inhibitor of the DOCK1 protein, which is investigated in cancer research for its potential to enhance the efficacy of chemotherapeutic agents like cisplatin.[1][2][3] This guide addresses common issues encountered when using this compound and similar small molecule inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is a selective inhibitor of the Dedicator of Cytokinesis 1 (DOCK1) protein.[1][2] DOCK1 is involved in cell motility, survival, and proliferation.[1] By inhibiting DOCK1, this compound can suppress cancer cell migration and invasion.[1] In many cell-based assays, this compound is used to investigate its potential to sensitize cancer cells to other chemotherapeutic drugs, such as cisplatin.[1][2][3] The expected outcome is often a reduction in cell viability and proliferation, or an increase in apoptosis, particularly when combined with another treatment.[1][3]
Q2: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published studies, concentrations can range from 1.25 µM to 20 µM.[1]
Q3: I am not seeing the expected cytotoxic or sensitizing effect of this compound. What could be the issue?
Several factors could contribute to a lack of effect:
-
Sub-optimal Concentration: You may be using a concentration that is too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Resistance: The targeted pathway (DOCK1) may not be critical for survival or proliferation in your chosen cell line, or the cells may have intrinsic resistance mechanisms.
-
Compound Instability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect Experimental Duration: The incubation time may be too short to observe a significant effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).
Q4: I am observing high background toxicity in my control (vehicle-only) group. What should I do?
High toxicity in the vehicle control group, typically DMSO, can obscure the specific effects of this compound.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to many cell lines.
-
Check Media and Serum Quality: Poor quality media or serum can stress cells, making them more susceptible to DMSO toxicity.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can mask the true effect of your compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for consistency. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Compound Addition | Ensure accurate and consistent pipetting of this compound and any other reagents to all wells. |
| Assay Timing | Read the assay plate at the optimal time point. For endpoint assays, ensure all wells are stopped simultaneously. |
Issue 2: Unexpected or Off-Target Effects
Observing cellular effects that are not consistent with DOCK1 inhibition.
| Potential Cause | Recommended Solution |
| Compound Purity | Verify the purity of your this compound stock. Impurities could have their own biological activity. |
| Off-Target Inhibition | At high concentrations, small molecules can have off-target effects. Use the lowest effective concentration determined from your dose-response curve. |
| Cell Line Specificity | The observed phenotype may be specific to the genetic background of your cell line. Consider validating your findings in a second cell line. |
Experimental Protocols
Protocol 1: Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
Quantitative Data Summary
| Cell Line | This compound Concentration Range (µM) | Incubation Time (h) | Observed Effect |
| MDA-MB-468 | 0, 1.25, 2.5, 5, 10 | 48 | Decreased cell viability[1] |
| MCF-7 | 0, 1.25, 2.5, 5, 10 | 48 | Decreased cell viability[1] |
| MDA-MB-231 | 0, 1.25, 2.5, 5, 10, 20 | 48 | Decreased cell viability[1] |
| Renal Cell Carcinoma Cells | 0-40 | Not specified | Decreased cell viability and proliferation[3][4] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated DOCK1 inhibition.
Experimental Workflow
References
- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Tbopp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Tbopp, a selective DOCK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, or 1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone, is a potent and selective small molecule inhibitor of DOCK1 (Dedicator of cytokinesis 1).[1] DOCK1 is a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac, and its inhibition has shown therapeutic potential in cancer by suppressing cell invasion, metastasis, and survival. Like many kinase inhibitors, this compound is a hydrophobic molecule, which can lead to poor aqueous solubility and consequently, low and variable oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in vivo and can lead to inconsistent experimental outcomes.
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The primary factors limiting the bioavailability of poorly soluble drugs like this compound are poor dissolution in the gastrointestinal fluids and low permeability across the intestinal epithelium.[2][3] These challenges can result in a low fraction of the administered dose reaching systemic circulation.[2] First-pass metabolism in the liver can also significantly reduce the amount of active drug that reaches the target tissues.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs.[2][3][4][5] These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and extent.[6][7]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic carriers such as liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[8][9]
Q4: How does this compound exert its therapeutic effect in vivo?
A4: this compound functions as a selective inhibitor of DOCK1. By binding to DOCK1, it prevents the activation of its downstream effector, Rac GTPase. This disruption of the DOCK1-Rac signaling pathway leads to the inhibition of cancer cell invasion, macropinocytosis, and survival. In preclinical cancer models, this compound has been shown to suppress tumor growth and metastasis.
Below is a diagram illustrating the signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Tbopp and Cisplatin Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Tbopp and cisplatin combination therapy experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Cell Viability Assays (e.g., CCK-8, MTT) | ||
| Inconsistent or high variability in cell viability readings between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan crystals (MTT assay). 4. Pipetting errors. | 1. Ensure thorough cell suspension mixing before and during seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Add an appropriate solubilization buffer and ensure complete mixing until the solution is homogenous. 4. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Lower than expected synergy between this compound and cisplatin. | 1. Suboptimal drug concentrations. 2. Incorrect timing of drug administration. 3. Cell line resistance. | 1. Perform a dose-matrix titration of both this compound and cisplatin to identify optimal synergistic concentrations. 2. Experiment with different administration schedules (e.g., sequential vs. co-administration). 3. Verify the expression of DOCK1 in your cell line, as this compound's efficacy is dependent on its target. |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | ||
| High background staining in negative controls. | 1. Excessive centrifugation speeds causing cell damage. 2. Over-trypsinization of adherent cells. 3. Contamination of reagents. | 1. Use gentle centrifugation speeds (e.g., 300-400 x g) for cell pelleting. 2. Minimize trypsin exposure time and use a trypsin inhibitor. 3. Use fresh, sterile buffers and reagents. |
| Low percentage of apoptotic cells detected despite visible cell death. | 1. Incorrect gating during flow cytometry analysis. 2. Loss of late-stage apoptotic cells during washing steps. 3. Assay performed at a suboptimal time point. | 1. Set appropriate gates based on unstained and single-stained controls. 2. Handle cells gently and minimize wash steps. 3. Perform a time-course experiment to identify the peak of apoptosis. |
| Western Blotting | ||
| Weak or no signal for target proteins (e.g., DOCK1, p-p53). | 1. Insufficient protein loading. 2. Poor antibody quality or incorrect antibody dilution. 3. Inefficient protein transfer. 4. Presence of phosphatases in the lysate (for phospho-proteins). | 1. Perform a protein quantification assay (e.g., BCA) and load an adequate amount of protein (typically 20-40 µg). 2. Use a validated antibody at the recommended dilution. Optimize the dilution if necessary. 3. Verify transfer efficiency using Ponceau S staining. 4. Add phosphatase inhibitors to the lysis buffer. |
| High background or non-specific bands. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking agent (e.g., 5% BSA or non-fat milk in TBST). 2. Titrate antibody concentrations to find the optimal signal-to-noise ratio. 3. Increase the number and duration of wash steps with TBST. |
| In Vivo Xenograft Studies | ||
| High variability in tumor growth within the same treatment group. | 1. Inconsistent number of viable tumor cells injected. 2. Variation in the injection site. 3. Differences in animal health and age. | 1. Ensure accurate cell counting and viability assessment before injection. 2. Inject cells into the same anatomical location for all animals. 3. Use animals of the same age, sex, and from the same litter if possible. |
| Lack of significant tumor growth inhibition with combination therapy. | 1. Suboptimal dosing or scheduling. 2. Poor bioavailability of this compound. 3. Rapid development of resistance. | 1. Conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for the combination. 2. Consider alternative formulations or routes of administration for this compound to improve its pharmacokinetic profile. 3. Analyze tumor tissue post-treatment to investigate potential resistance mechanisms. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for the this compound and cisplatin combination therapy?
This compound is a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1). DOCK1 is a guanine nucleotide exchange factor (GEF) for Rac1 and is implicated in cancer progression and chemoresistance. In breast cancer, this compound-mediated inhibition of DOCK1 has been shown to sensitize cancer cells to cisplatin by regulating Twist-mediated epithelial-mesenchymal transition (EMT).[1][2] Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, leading to DNA damage and induction of apoptosis.[3][4][5] The combination of this compound and cisplatin results in a synergistic anti-cancer effect by targeting both cell signaling pathways involved in resistance and directly inducing DNA damage.[1][6]
2. Which cancer types are most responsive to this compound and cisplatin combination therapy?
Preclinical studies have demonstrated the efficacy of this combination therapy in breast cancer and renal cell carcinoma.[1][6] The responsiveness of other cancer types may depend on the expression levels of DOCK1 and the intrinsic sensitivity to cisplatin.
3. How should I determine the optimal concentrations of this compound and cisplatin for my experiments?
It is crucial to perform a dose-response matrix experiment, testing various concentrations of both this compound and cisplatin alone and in combination. This will allow you to calculate the half-maximal inhibitory concentration (IC50) for each drug and determine if the combination exhibits synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method (Combination Index).
4. What are the key signaling pathways I should investigate when studying this combination therapy?
Key pathways to investigate include the DOCK1/Rac1 signaling axis, downstream effectors of Twist and EMT markers (e.g., E-cadherin, Vimentin), and the DNA damage response pathway activated by cisplatin (e.g., p53, ATM/ATR, CHK1/CHK2).[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound and cisplatin combination therapy.
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination Therapy
| Cell Line | Cancer Type | Parameter | Cisplatin Alone | This compound + Cisplatin | Fold Change | Reference |
| MDA-MB-231 | Breast Cancer | IC50 (µM) | ~25 | ~12 | ~2.1 | [2] |
| MCF-7 | Breast Cancer | IC50 (µM) | ~18 | ~8 | ~2.3 | [2] |
| MDA-MB-468 | Breast Cancer | IC50 (µM) | ~15 | ~7 | ~2.1 | [2] |
| ACHN | Renal Cell Carcinoma | Cell Viability (%) | ~60% | ~30% | ~2.0 | [6] |
| 786-O | Renal Cell Carcinoma | Cell Viability (%) | ~70% | ~40% | ~1.8 | [6] |
Table 2: In Vivo Efficacy of this compound and Cisplatin Combination Therapy in Xenograft Models
| Cancer Type | Treatment Group | Tumor Volume Reduction (%) | Apoptosis Increase (TUNEL positive cells, %) | Reference |
| Breast Cancer | Cisplatin Alone | ~50% | ~15% | [2] |
| This compound + Cisplatin | ~80% | ~40% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Add the drugs to the respective wells, either alone or in combination, and incubate for 48-72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DOCK1, anti-p-p53, anti-E-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Cisplatin alone, this compound + Cisplatin). Administer the drugs according to the predetermined schedule and dosage.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
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Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound and Cisplatin Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
- 5. google.com [google.com]
- 6. pubcompare.ai [pubcompare.ai]
addressing off-target effects of Tbopp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tbopp. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, or 1-[2-(3′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, is a selective inhibitor of Dedicator of cytokinesis 1 (DOCK1).[1][2][3] DOCK1 is a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac.[4][5] By inhibiting DOCK1, this compound blocks the activation of Rac1, which in turn affects various cellular processes.[4]
Q2: What are the known on-target effects of this compound?
The on-target effects of this compound are primarily linked to the inhibition of the DOCK1-Rac1 signaling pathway. These effects include:
-
Decreased cancer cell viability and proliferation.[4]
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Increased cancer cell apoptosis.[4]
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Inhibition of cancer cell invasion and migration.
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Suppression of macropinocytosis.
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Sensitization of cancer cells to chemotherapeutic agents like cisplatin.[2][4]
Q3: How selective is this compound for DOCK1?
This compound is described as a selective DOCK1 inhibitor.[2][3] Studies have shown that this compound does not significantly impair the biological functions of the closely related DOCK2 and DOCK5 proteins. For instance, this compound did not affect CCL21-induced lymphocyte migration, a process that is dependent on DOCK2 activity.
Q4: Has a comprehensive off-target profile of this compound been published?
As of the latest available information, a comprehensive, public-facing selectivity profile of this compound against a broad panel of proteins (e.g., a kinase screen) has not been identified in the scientific literature. While it is reported to be selective for DOCK1 over DOCK2 and DOCK5, its interactions with other unrelated proteins are not well-documented. Therefore, researchers should exercise caution and consider the possibility of off-target effects in their experiments.
Q5: In which cancer types has this compound shown efficacy in preclinical studies?
This compound has demonstrated potential anti-cancer effects in preclinical studies for several cancer types, including:
Troubleshooting Guide
Unexpected experimental results can be challenging. This guide provides a framework for troubleshooting experiments with this compound, with a particular focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Phenotype Observed After this compound Treatment
If you observe a cellular phenotype that is not consistent with the known functions of DOCK1 inhibition, consider the following troubleshooting steps:
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for distinguishing on-target vs. potential off-target effects of this compound.
Step-by-Step Guide:
-
Confirm the On-Target Hypothesis:
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DOCK1 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate DOCK1 expression in your cell line. If the unexpected phenotype is recapitulated with DOCK1 loss-of-function, it is more likely to be an on-target effect.
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Rescue Experiment: In a DOCK1 knockout or knockdown cell line, re-express an siRNA-resistant or CRISPR-resistant form of DOCK1. If the this compound-induced phenotype is reversed, this strongly suggests the effect is mediated through DOCK1.
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Alternative DOCK1 Inhibitor: If a structurally different DOCK1 inhibitor is available, test whether it produces the same phenotype. If it does, this strengthens the evidence for an on-target effect.
-
-
Consider Off-Target Possibilities:
-
If the phenotype is not reproduced with DOCK1 knockdown/knockout, or if a rescue experiment fails to reverse the effect, it is reasonable to suspect an off-target mechanism.
-
Dose-Response Analysis: Perform a careful dose-response curve for this compound. Off-target effects may sometimes occur at higher concentrations. Compare the concentration required to produce the unexpected phenotype with the known IC50 for DOCK1 inhibition.
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Literature Review: Search for literature on the observed phenotype and see if it is associated with the inhibition of other known signaling pathways. This may provide clues as to potential off-target proteins.
-
Issue 2: High Variability in Experimental Results
High variability between experiments can be due to several factors.
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Cell Culture Conditions: Ensure that cell passage number, confluency, and serum concentrations are consistent across experiments.
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This compound Stock Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
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Assay Timing: For time-dependent assays, ensure that the timing of this compound treatment and subsequent measurements is precise and consistent.
Quantitative Data Summary
The following tables summarize the available quantitative data related to this compound.
Table 1: On-Target Effects of this compound in Preclinical Models
| Cell Line | Cancer Type | Assay | Effect of this compound | Concentration | Citation |
| ACHN, 786-O | Renal Cell Carcinoma | CCK-8 (Viability) | Decreased Viability | 5-40 µM | [4] |
| ACHN, 786-O | Renal Cell Carcinoma | EdU (Proliferation) | Decreased Proliferation | 10-20 µM | [4] |
| ACHN, 786-O | Renal Cell Carcinoma | Flow Cytometry (Apoptosis) | Increased Apoptosis (with Cisplatin) | 20 µM | [4] |
| MDA-MB-231, MCF-7 | Breast Cancer | CCK-8 (Viability) | Little to no effect alone | 0-5 µM | [2] |
| MDA-MB-468 | Breast Cancer | CCK-8 (Viability) | Little to no effect alone | 0-1.25 µM | [2] |
| MDA-MB-231, MCF-7, MDA-MB-468 | Breast Cancer | CCK-8 (Viability) | Enhanced Cisplatin-induced cell death | 1.25-5 µM | [2] |
Table 2: Selectivity Profile of this compound
| Target | Method | Result | Conclusion | Citation |
| DOCK1 | Cellular Assays (Invasion, Macropinocytosis) | Inhibition | On-target activity | [3] |
| DOCK2 | Lymphocyte Migration Assay | No significant inhibition | Selective over DOCK2 | [3] |
| DOCK5 | Not specified | No impairment of biological function | Selective over DOCK5 | [3] |
| Broad Kinase Panel | Not Reported | Data not publicly available | Comprehensive off-target profile unknown | N/A |
Key Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and/or cisplatin) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for DOCK1 Expression
-
Objective: To confirm DOCK1 knockdown or to assess the effect of this compound on DOCK1 protein levels.
-
Methodology:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DOCK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize DOCK1 protein levels to a loading control such as β-actin or GAPDH.
-
Signaling Pathway Diagram
DOCK1 Signaling Pathway
Caption: On-target signaling pathway of this compound via inhibition of DOCK1.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ras-Driven Cancer Cell Survival and Invasion through Selective Inhibition of DOCK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The supression of DOCK family members by their specific inhibitors induces the cell fusion of human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tbopp experimental variability and reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using TBOPP (trans-tert-butyl-osthole), a selective inhibitor of DOCK1.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during experiments with this compound, focusing on variability and reproducibility.
FAQs on Experimental Variability & Reproducibility
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why am I seeing high variability between replicate wells treated with this compound? | 1. Poor Solubility/Precipitation: this compound is insoluble in water and ethanol and can precipitate in aqueous culture media, leading to inconsistent concentrations.[1][2]2. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.3. Edge Effects in Plates: Wells on the edge of a microplate are prone to evaporation, altering compound concentration and cell growth. | 1. Proper Solubilization: Prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM).[1][2] When diluting into media, ensure the final DMSO concentration is low (<0.1%) and consistent across all wells, including vehicle controls. Vortex the diluted solution gently before adding to cells.2. Cell Seeding: Use an automated cell counter for accuracy. Ensure a homogenous cell suspension by mixing between plating groups.3. Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| My dose-response curve is inconsistent or not sigmoidal. What could be wrong? | 1. Incorrect Concentration Range: The effective concentration of this compound can vary significantly between cell lines.[3][4]2. This compound Degradation: The stability of this compound in solution at 37°C for extended periods may be a factor.3. Assay Incubation Time: The time required to observe an effect may vary. | 1. Optimize Concentration: Perform a wide dose-range finding experiment (e.g., 0.1 µM to 50 µM) to determine the optimal range for your specific cell line and assay.2. Fresh Preparation: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]3. Time-Course Experiment: Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint for your assay. |
| I'm not seeing any inhibition of cell migration/invasion. | 1. Sub-optimal this compound Concentration: The IC50 for migration/invasion may be different from that for proliferation.2. Assay System Issues: The chemoattractant may be weak, or the incubation time too short. The density of the ECM coating (e.g., Matrigel) can also affect results.[5]3. Low DOCK1 Expression: The cell line used may not express sufficient levels of DOCK1, the target of this compound. | 1. Titrate this compound: Determine the effective concentration specifically for the migration/invasion assay, which may be higher or lower than in proliferation assays. A concentration of 12.5 µM has been shown to be effective in some cancer cell lines.[6]2. Assay Optimization: Ensure you are using an appropriate chemoattractant (e.g., 10% FBS). Optimize the ECM coating thickness and the assay duration (typically 12-48 hours).[5][7]3. Target Expression: Confirm DOCK1 expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a positive control cell line known to express DOCK1. |
| How can I be sure the effects I'm seeing are due to DOCK1 inhibition and not off-target effects? | 1. Off-Target Binding: At high concentrations, small molecule inhibitors can bind to unintended targets.[8]2. Compound Cytotoxicity: The observed phenotype might be a secondary effect of general cytotoxicity rather than specific pathway inhibition. | 1. Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a DOCK1 construct to see if it reverses the effect of this compound.2. Use an Orthogonal Approach: Confirm your findings using a non-pharmacological method, such as siRNA or shRNA-mediated knockdown of DOCK1.[3] The phenotype should be similar to that of this compound treatment.3. Dose-Response: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.[8] Ensure that the effective concentration for a functional readout (e.g., invasion) is not significantly higher than its binding affinity (Kd ≈ 7.1 µM).[1] |
II. Data Presentation: this compound Efficacy
The following tables summarize quantitative data on this compound's effect on cell viability and proliferation from published studies. This data highlights the variability in response across different cancer cell lines.
Table 1: Effect of this compound on Renal Cell Carcinoma (RCC) Cell Viability
Data extracted from CCK-8 assays performed 48 hours post-treatment.[4]
| Cell Line | This compound Concentration (µM) | % Cell Viability (Approx.) |
| Caki | 10 | ~75% |
| 40 | ~40% | |
| ACHN | 10 | ~80% |
| 40 | ~55% | |
| 786-O | 10 | ~85% |
| 40 | ~60% |
Table 2: Effect of this compound on Breast Cancer (BC) Cell Viability
Data extracted from CCK-8 assays performed 48 hours post-treatment.[3]
| Cell Line | This compound Concentration (µM) | % Cell Viability (Approx.) |
| MDA-MB-468 | 1.25 | ~100% |
| 2.5 | ~75% | |
| 5 | ~50% | |
| 10 | ~30% | |
| MCF-7 | 5 | ~100% |
| 10 | ~70% | |
| MDA-MB-231 | 5 | ~100% |
| 10 | ~80% | |
| 20 | ~50% |
III. Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity using CCK-8 Assay
This protocol describes a method to assess the effect of this compound on cell viability.
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Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
-
Perform serial dilutions in serum-free media to create 2x concentrated solutions of your final desired concentrations.
-
Remove media from the cells and add 100 µL of the final this compound dilutions. Include "vehicle control" wells with the same final concentration of DMSO as the highest this compound dose.
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Incubate for the desired time period (e.g., 48 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of blank wells (media + CCK-8 only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized values against the log of this compound concentration to generate a dose-response curve and calculate the IC50.
-
Protocol 2: Cell Invasion using Transwell Assay
This protocol details how to measure the effect of this compound on the invasive capacity of cancer cells.
-
Preparation of Inserts:
-
Thaw a basement membrane extract (e.g., Matrigel) on ice.
-
Dilute the extract with cold, serum-free media.
-
Coat the top of 8 µm pore size Transwell inserts with the diluted extract (e.g., 50-100 µL) and incubate at 37°C for at least 2 hours to allow for gelation.[11]
-
-
Cell Preparation and Seeding:
-
Starve cells in serum-free media for 18-24 hours.[12]
-
Harvest cells and resuspend them in serum-free media containing the desired concentrations of this compound or vehicle (DMSO).
-
Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the coated inserts.
-
-
Assay Assembly:
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the inserts into the wells.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Quantification:
-
After incubation, remove the inserts. Use a cotton swab to gently remove non-invading cells from the top surface of the membrane.[13]
-
Fix the invaded cells on the bottom of the membrane with methanol and stain with a solution like 0.5% crystal violet.
-
Wash the inserts and allow them to air dry.
-
Image multiple fields of view for each membrane using a microscope and count the number of invaded cells.
-
IV. Mandatory Visualizations
DOCK1 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. Downregulation of Dock1 and Elmo1 suppresses the migration and invasion of triple-negative breast cancer epithelial cells through the RhoA/Rac1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tbopp Toxicity in Animal Studies
Welcome to the technical support center for researchers utilizing Tbopp in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize potential toxicity and ensure animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (1-[2-(3′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective inhibitor of the Dedicator of cytokinesis 1 (DOCK1) protein. DOCK1 is a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. By inhibiting DOCK1, this compound blocks the activation of Rac1, which is involved in various cellular processes, including cell migration, proliferation, and survival. Its primary application in research is to enhance the efficacy of chemotherapeutic agents like cisplatin in various cancers.[1][2]
Q2: What is the known toxicity profile of this compound in animal studies?
Currently, there is limited publicly available data from formal, comprehensive toxicology studies of this compound in animals. Most existing in vivo studies focus on its efficacy as a cancer therapy sensitizer. However, some studies have reported that at therapeutic doses, this compound appears to be well-tolerated. For instance, one study noted that the body weight of mice treated with this compound was unchanged compared to the control group, suggesting a lack of overt toxicity at the tested dose.[3] In vitro studies on breast cancer cell lines have shown little cytotoxicity at low micromolar concentrations.[1]
Q3: What are the potential mechanism-based toxicities of this compound?
Given that this compound inhibits DOCK1, its potential toxicities may be linked to the physiological roles of DOCK1 and its downstream effector, Rac1.
-
Developmental Defects: Genetic knockout of DOCK1 in mice can lead to postnatal lethality and abnormal muscle development, highlighting the critical role of DOCK1 in embryonic and postnatal development.[4] This suggests that high doses or chronic administration of this compound could potentially interfere with normal tissue homeostasis and repair.
-
Rac1 Inhibition-Related Effects: The inhibition of Rac1 signaling is known to be associated with potential adverse effects, including:
-
Hair loss
-
Cardiac hypertrophy
-
Impaired immune cell chemotaxis
-
Impaired neoangiogenesis[5]
-
Researchers should be vigilant for these potential toxicities, especially in long-term studies.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your animal experiments with this compound.
Issue 1: Determining a Safe and Effective Starting Dose
Problem: You are unsure what dose of this compound to use in your animal model to achieve a therapeutic effect without causing toxicity.
Solution:
-
Review Existing Literature: Start by reviewing published studies that have used this compound in similar animal models. While a comprehensive dose-response for toxicity is not available, efficacy studies provide a starting point.
-
Dose-Range Finding Study: It is highly recommended to conduct a pilot dose-range finding study in a small group of animals. This will help you determine the Maximum Tolerated Dose (MTD) and identify a dose that is both effective and well-tolerated in your specific model.
-
Start with Lower Doses: Based on in vitro data where this compound showed low cytotoxicity at concentrations between 1.25 µM and 5 µM, it is prudent to start with a conservative in vivo dose and escalate gradually.[1]
Table 1: Reported In Vivo Dosing of this compound
| Animal Model | Dosing Regimen | Observed Outcome | Reference |
| C57BL/6 mice | 0.67 mg per mouse, administered on days 0, 1, 3, and 5 | Suppressed lung metastasis, no change in body weight | [6] |
Note: This table is not exhaustive and represents data from a single study. Researchers should conduct their own dose-finding studies.
Issue 2: Animal Health Monitoring and Humane Endpoints
Problem: You need to establish a clear plan for monitoring animal health and defining humane endpoints to minimize distress.
Solution:
A robust monitoring plan is crucial. The frequency of monitoring should be based on the expected timeline of any potential adverse effects.
Table 2: Recommended Monitoring Parameters for this compound Studies
| Parameter | Frequency | Signs of Potential Toxicity |
| Body Weight | Daily for the first week, then 2-3 times per week | A sustained weight loss of >15-20% from baseline should trigger intervention or consideration of a humane endpoint. |
| Clinical Signs | Daily | Lethargy, hunched posture, ruffled fur, dehydration (skin tenting), labored breathing, diarrhea, or any abnormal behavior. |
| Appetite and Thirst | Daily | Reduced food and water intake. |
| Skin and Hair | Weekly | Monitor for signs of hair loss (alopecia), which could be a mechanism-based side effect related to Rac1 inhibition. |
| Tumor Burden (if applicable) | 2-3 times per week | Adhere to institutional guidelines for maximum tumor size. Ulcerated or necrotic tumors are typically humane endpoints.[7] |
Humane Endpoints:
Establish clear, scientifically justified humane endpoints before starting your study. These are points at which an animal is euthanized to prevent further pain or distress.[8] Examples include:
-
Significant, rapid, or sustained weight loss.
-
Debilitating clinical signs that do not resolve.
-
Tumor burden exceeding IACUC-approved limits.
-
Inability to access food or water.
Issue 3: this compound Formulation and Administration
Problem: You are experiencing issues with this compound solubility or administration, which could affect its bioavailability and lead to inconsistent results.
Solution:
-
Vehicle Selection: this compound is typically dissolved in DMSO for in vitro use.[2] For in vivo administration, it is crucial to use a vehicle that is safe and non-toxic at the administered volume. A common practice is to first dissolve this compound in a small amount of a solvent like DMSO and then dilute it in a sterile, biocompatible vehicle such as saline or a solution containing polyethylene glycol (PEG) and/or Tween 80. Always perform a small-scale solubility test before preparing the final formulation.
-
Route of Administration: The route of administration will depend on your experimental goals. Intraperitoneal (i.p.) and intravenous (i.v.) injections are common. Ensure that the chosen route is appropriate for the vehicle and volume being administered and that proper injection techniques are used to avoid tissue damage and distress.
-
Use of Pharmaceutical-Grade Compounds: Whenever possible, use pharmaceutical-grade compounds in your animal studies. If you must use a non-pharmaceutical-grade substance, ensure it is of high purity and follow institutional guidelines for its preparation and administration.[9]
Experimental Protocols
General Protocol for a Xenograft Efficacy Study with this compound
This is a generalized protocol and should be adapted to your specific research question and institutional guidelines.
-
Animal Model: Utilize an appropriate immunodeficient mouse strain (e.g., BALB/c nude mice) for xenograft studies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
This compound Formulation: Prepare the this compound solution in a sterile, appropriate vehicle for in vivo administration.
-
Dosing: Administer this compound and other treatments according to your predetermined dosing schedule, volume, and route.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weights at the same frequency.
-
Perform daily clinical observations.
-
-
Endpoint: Continue the study until tumors in the control group reach the predetermined humane endpoint, or for a set duration. Euthanize all animals at the end of the study and collect tissues for further analysis.
Visualizations
DOT Script for this compound's Mechanism of Action and Potential Downstream Effects
Caption: this compound inhibits DOCK1, preventing the activation of Rac1 and its downstream effects.
DOT Script for a General Animal Study Workflow
Caption: A typical workflow for an in vivo efficacy study involving this compound.
References
- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The atypical Rac activator Dock180 (Dock1) regulates myoblast fusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Standard on Tumor Production and Cancer Research In Mice and Rats [policies.unc.edu]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
Optimizing TBOPP Delivery: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery and use of TBOPP, a selective DOCK1 inhibitor. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your research and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-[2-(3′-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a potent and selective small molecule inhibitor of the Dedicator of cytokinesis 1 (DOCK1). DOCK1 is a guanine nucleotide exchange factor (GEF) that activates the Rho GTPase, Rac1. By binding to the DHR-2 domain of DOCK1, this compound blocks its interaction with Rac1, thereby inhibiting its activation. This disruption of the DOCK1-Rac1 signaling pathway can impact various cellular processes, including cell migration, invasion, and proliferation.
Q2: What are the common research applications of this compound?
A2: this compound is primarily utilized in cancer research. Studies have demonstrated its ability to enhance the efficacy of chemotherapeutic agents like cisplatin in various cancer cell lines, including those of renal and breast cancer.[1][2] It is often used to investigate the role of the DOCK1-Rac1 signaling pathway in cancer progression, metastasis, and drug resistance.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It has low aqueous solubility, and therefore, careful preparation of stock solutions and dilutions is critical for experimental success.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media (e.g., PBS or cell culture medium). | The concentration of DMSO in the final solution is too high, causing the hydrophobic compound to precipitate out of the aqueous solution. | - Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, and ideally at or below 0.1%, to maintain solubility and minimize solvent-induced cellular toxicity.- Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution.- When diluting, add the DMSO stock solution to the aqueous buffer/medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations of the compound. |
| Inconsistent or no observable biological effect at expected concentrations. | - Compound Degradation: Improper storage of the stock solution.- Low Bioavailability: The compound is not reaching its intracellular target.- Incorrect Concentration: Errors in calculation or dilution.- Cell Line Resistance: The specific cell line may not be sensitive to DOCK1 inhibition. | - Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Double-check all calculations for stock solution and working concentration preparation.- Verify the expression of DOCK1 in your cell line of interest.- Include appropriate positive and negative controls in your experiment to ensure the assay is working as expected.- Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| High level of cell death in control (vehicle-treated) group. | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high and is causing cytotoxicity. | - Determine the maximum tolerated DMSO concentration for your specific cell line by performing a toxicity assay with varying concentrations of the solvent.- Ensure the final DMSO concentration in your experiments does not exceed this predetermined limit. |
Experimental Protocols
This compound Reconstitution and Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound: 523.5 g/mol
-
To make a 10 mM (0.010 mol/L) solution:
-
Weight of this compound (mg) / 523.5 g/mol = Volume of DMSO (L) * 0.010 mol/L
-
For 1 mg of this compound: Volume of DMSO (µL) = (1 mg / 523.5 g/mol ) / (0.010 mol/L) * 1,000,000 µL/L ≈ 191 µL
-
In Vitro Cell Treatment Protocol
Objective: To treat cultured cells with this compound for functional assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
The day before treatment, seed cells at the desired density in multi-well plates and allow them to attach overnight.
-
On the day of treatment, prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Important: To avoid precipitation, first prepare an intermediate dilution of the this compound stock in a small volume of medium, and then add this to the final volume of medium for the desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.1%).
-
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays such as cell viability (e.g., CCK-8), proliferation (e.g., EdU), or western blotting.
| Parameter | In Vitro Recommendations |
| Stock Solution Concentration | 10-20 mM in DMSO |
| Storage Temperature | -20°C or -80°C |
| Typical Working Concentration | 1-40 µM |
| Final DMSO Concentration | <0.5% (ideally ≤0.1%) |
Visualizations
Experimental Workflow for In Vitro this compound Treatment
References
Validation & Comparative
Validating Tbopp's DOCK1 Inhibitory Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tbopp's performance in inhibiting Dedicator of cytokinesis 1 (DOCK1) with other alternatives, supported by experimental data and detailed protocols.
This compound (1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone) has emerged as a selective inhibitor of DOCK1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in cell migration, invasion, and phagocytosis through the activation of the Rho GTPase Rac1.[1][2] This guide summarizes the available quantitative data, outlines experimental methodologies for validation, and provides visual representations of the signaling pathway and experimental workflows.
Comparative Analysis of DOCK1 Inhibitors
The inhibitory activity of this compound against DOCK1 has been quantified, providing a benchmark for comparison with other potential inhibitors. While the direct enzymatic inhibition of DOCK1 by small molecules is an area of active research, cellular assays provide valuable insights into their functional effects.
| Inhibitor | Target(s) | IC50 Value(s) | Cell Line(s) | Notes |
| This compound | DOCK1 | 8.4 μM (enzymatic) | Not specified | Selective inhibitor that binds to the DOCK1 DHR-2 domain.[1] |
| ZINC69391 | Rac1-GEF Interaction (including DOCK1) | 31 μM (anti-proliferative) | MCF7 | Interferes with the interaction of Rac1 with DOCK180.[3] |
| 41-54 μM (anti-proliferative) | U937, HL-60, KG1A, Jurkat | Induces apoptosis and shows anti-metastatic effects.[4] | ||
| 48 μM (anti-proliferative) | MDA-MB-231 | Inhibits cell proliferation in a concentration-dependent manner.[3] | ||
| 61 μM (anti-proliferative) | F3II | Demonstrates antiproliferative effects in highly aggressive breast cancer cells.[3] |
Note: The IC50 values for ZINC69391 represent its anti-proliferative activity in various cancer cell lines, which is an indirect measure of its inhibitory effect on DOCK1-mediated signaling. Further studies are needed to determine its direct enzymatic inhibition of DOCK1.
Experimental Protocols
To validate the inhibitory activity of this compound and other compounds against DOCK1, the following experimental protocols are recommended:
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This biochemical assay directly measures the ability of an inhibitor to block DOCK1-mediated GDP-GTP exchange on Rac1.
Materials:
-
Purified recombinant DOCK1 protein
-
Purified recombinant Rac1 protein
-
Mant-GTP (N-methylanthraniloyl-GTP) or a fluorescent GTP analog
-
GDP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Loading Rac1 with GDP: Incubate Rac1 with a 10-fold molar excess of GDP in the assay buffer for 30 minutes at room temperature to ensure all Rac1 is in the inactive, GDP-bound state.
-
Assay Reaction: In a 96-well plate, prepare the reaction mixture containing assay buffer, GDP-loaded Rac1, and the test compound at various concentrations.
-
Initiate the Reaction: Add Mant-GTP to the wells to initiate the exchange reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm. The increase in fluorescence corresponds to the binding of Mant-GTP to Rac1 upon GDP release.
-
Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. Plot the initial rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Transwell Cell Migration Assay
This cell-based assay assesses the functional consequence of DOCK1 inhibition on cell migration.
Materials:
-
Cancer cell line with known DOCK1 expression (e.g., MDA-MB-231)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test compounds (e.g., this compound)
-
Calcein-AM or crystal violet for cell staining and quantification
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium.
-
Assay Setup:
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in a serum-free medium containing the test compound at various concentrations.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently scrape off the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification:
-
Crystal Violet: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet. After washing and drying, dissolve the stain in a solubilizing solution (e.g., 10% acetic acid) and measure the absorbance at ~570 nm.
-
Calcein-AM: Incubate the inserts in a solution containing Calcein-AM. The fluorescent signal from the migrated cells can be measured using a fluorescence plate reader.
-
-
Data Analysis: Quantify the number of migrated cells for each treatment condition. Normalize the results to the untreated control and plot the percentage of migration inhibition against the inhibitor concentration to determine the IC50 value for migration inhibition.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the DOCK1 signaling pathway and a typical experimental workflow for its validation.
Caption: DOCK1 Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Validating DOCK1 Inhibitory Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOCK1 dedicator of cytokinesis 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Tbopp vs. Other DOCK1 Inhibitors: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of specific signaling pathways that drive tumor progression and metastasis is a paramount goal. One such pathway involves the Dedicator of Cytokinesis 1 (DOCK1), a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cell migration, invasion, and survival. DOCK1 acts as a key activator of the Rho GTPase Rac1, a critical regulator of the actin cytoskeleton. The dysregulation of the DOCK1-Rac1 signaling axis has been implicated in the progression of various cancers, making DOCK1 an attractive target for therapeutic intervention. This guide provides a comparative analysis of Tbopp, a selective DOCK1 inhibitor, and other known DOCK1 inhibitors, with a focus on their application in cancer research.
Performance Comparison of DOCK1 Inhibitors
This section provides a summary of the available quantitative data for this compound and another notable DOCK inhibitor, CPYPP. It is important to note that the data presented is derived from separate studies, and direct head-to-head comparative experimental data in the same cancer models is not currently available in the public domain.
| Inhibitor | Target(s) | IC50 | Cancer Models Studied | Key Findings in Cancer Research | Reference |
| This compound | Selective for DOCK1 | 8.4 µM (for DOCK1) | Breast cancer, Renal cell carcinoma, Lung carcinoma, Melanoma | Sensitizes cancer cells to cisplatin, inhibits cell invasion and macropinocytosis, suppresses tumor growth and metastasis in vivo.[1][2][3][4] | [1] |
| CPYPP | DOCK2, DOCK1 (DOCK180), DOCK5 | 22.8 µM (for DOCK2) | Claudin-low breast cancer | Inhibits Rac activation and cell migration. Primarily studied in the context of immune cell function, with emerging evidence in cancer.[5][6][7] | [5][6] |
DOCK1 Signaling Pathway in Cancer
The DOCK1 signaling pathway is integral to the regulation of cellular processes that are often hijacked by cancer cells to promote their growth and dissemination. A simplified representation of this pathway is illustrated below.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of DOCK1 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of DOCK1 inhibitors on the viability of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the DOCK1 inhibitor (e.g., this compound) or vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
Objective: To assess the effect of DOCK1 inhibitors on the invasive potential of cancer cells.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the DOCK1 inhibitor or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Macropinocytosis Assay
Objective: To measure the effect of DOCK1 inhibitors on the uptake of extracellular fluid by cancer cells.
Protocol:
-
Plate cancer cells on coverslips in a 12-well plate and allow them to adhere.
-
Pre-treat the cells with the DOCK1 inhibitor or vehicle control for 1 hour.
-
Add FITC-dextran (70 kDa) to the medium and incubate for 30 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove surface-bound dextran.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides and visualize the internalized FITC-dextran using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell using image analysis software.
Western Blot Analysis for DOCK1 Expression
Objective: To determine the effect of DOCK1 inhibitors on the protein levels of DOCK1.
Protocol:
-
Treat cancer cells with the DOCK1 inhibitor or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DOCK1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Experimental Workflow for Inhibitor Comparison
A logical workflow for comparing the efficacy of different DOCK1 inhibitors is outlined below.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor and anti-metastatic efficacy of DOCK1 inhibitors.
Protocol:
-
Implant cancer cells (e.g., 1 x 10⁶ cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice or NSG mice).
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups: vehicle control, DOCK1 inhibitor (e.g., this compound), chemotherapy, and combination therapy.
-
Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule.[3]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
For metastasis studies, examine relevant organs (e.g., lungs, liver) for metastatic nodules.
Conclusion
This compound has emerged as a promising selective DOCK1 inhibitor with demonstrated efficacy in preclinical cancer models, particularly in sensitizing tumors to conventional chemotherapy. While other compounds like CPYPP also exhibit DOCK1 inhibitory activity, their selectivity profile and application in cancer research are less extensively characterized compared to this compound. The provided experimental protocols and workflows offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the DOCK1-Rac1 signaling axis in cancer. Future research should focus on direct, head-to-head comparisons of these inhibitors in various cancer types to establish a clearer understanding of their relative potency, selectivity, and therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tbopp and Cisplatin Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the standalone efficacy of the investigational DOCK1 inhibitor, Tbopp, and the widely used chemotherapeutic agent, cisplatin. The following sections present quantitative data, experimental methodologies, and mechanistic diagrams to facilitate an objective evaluation of their respective and combined anti-cancer properties.
Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxic effects of this compound and cisplatin as single agents in different cancer cell lines.
Table 1: In Vitro Efficacy of this compound Alone
| Cell Line | Cancer Type | Assay | Concentration | Effect on Cell Viability | Citation |
| ACHN, 786-O, Caki-1 | Renal Cell Carcinoma | CCK-8 | 10 µM - 40 µM | Decreased cell viability in a concentration-dependent manner, starting at 10 µM. | [1] |
| MDA-MB-231, MCF-7 | Breast Cancer | CCK-8 | 0 µM - 5 µM | Little to no cytotoxic effect. | [2] |
| MDA-MB-468 | Breast Cancer | CCK-8 | 0 µM - 1.25 µM | Little to no cytotoxic effect. | [2] |
| MDA-MB-231, MCF-7 | Breast Cancer | CCK-8 | > 10 µM | Significant inhibition of cell viability. | [2] |
| MDA-MB-468 | Breast Cancer | CCK-8 | > 2.5 µM | Significant inhibition of cell viability. | [2] |
Table 2: In Vitro Efficacy of Cisplatin Alone
| Cell Line | Cancer Type | Assay | Concentration | Effect on Cell Viability | Citation |
| HT-1080 | Fibrosarcoma | Annexin V Staining | 12.5 µM | Induction of apoptosis. | [3] |
| CRL2335, MDA-MB-468 | Triple-Negative Breast Cancer | Western Blot, Cell Death Assays | 10 µg/ml | Enhanced cell death when combined with TRAIL. | [4] |
Mechanistic Overview
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by damaging DNA.[2] It forms cross-links with purine bases in DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis in cancer cells.[2]
This compound, on the other hand, is a selective inhibitor of the Dedicator of cytokinesis 1 (DOCK1) protein.[1] DOCK1 is involved in various cellular processes, including cell migration, invasion, and survival.[2] By inhibiting DOCK1, this compound can disrupt these processes and has been shown to sensitize cancer cells to cisplatin.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of cisplatin and a typical experimental workflow for assessing cell viability.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 3x10^4 cells/well) and cultured overnight.[1]
-
Drug Treatment: The cells are then treated with varying concentrations of this compound or cisplatin for a designated period (e.g., 48 hours).[1][5]
-
CCK-8 Reagent Addition: After the treatment period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]
-
Incubation: The plates are incubated for 1-3 hours at 37°C.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.[1][5]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Western Blotting
-
Cell Lysis: Cells are lysed using RIPA buffer to extract total proteins.[5]
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.[5]
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., DOCK1, GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[1]
Conclusion
The available data indicates that cisplatin is a potent cytotoxic agent against a variety of cancer cell lines. This compound, when used alone, demonstrates a more variable and generally lower level of cytotoxicity, particularly at lower concentrations. Its primary role, as highlighted in recent research, appears to be as a sensitizer to other chemotherapeutic agents like cisplatin, by inhibiting the DOCK1 protein. This suggests that while cisplatin is a standalone effective treatment, this compound's therapeutic potential may be best realized in combination therapies. Further research is warranted to fully elucidate the standalone anti-cancer efficacy of this compound across a broader range of cancer types and to optimize its use in combination with existing chemotherapeutics.
References
- 1. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Enhanced Anticancer Effect of the Combination of Cisplatin and TRAIL in Triple-Negative Breast Tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Tbopp: A Novel Chemotherapy Enhancer Revolutionizing Cancer Treatment
An In-depth Comparison with Alternative Therapeutic Strategies
In the relentless pursuit of more effective cancer therapies, researchers and drug development professionals are increasingly focusing on strategies to enhance the efficacy of existing chemotherapy agents. One such promising molecule is Tbopp, a selective inhibitor of the dedicator of cytokinesis 1 (DOCK1) protein. This guide provides a comprehensive comparison of this compound's effects with other chemotherapy enhancers, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
This compound: Mechanism of Action and Therapeutic Potential
This compound has emerged as a potent chemosensitizer, particularly in enhancing the anticancer effects of cisplatin in breast and renal cell carcinoma[1][2]. Its primary mechanism of action is the selective inhibition of DOCK1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in cancer cell migration, invasion, and survival[3]. By inhibiting DOCK1, this compound disrupts key signaling pathways that contribute to chemotherapy resistance.
Two of the most well-documented effects of this compound are the regulation of Twist-mediated epithelial-mesenchymal transition (EMT) and the inhibition of macropinocytosis.
Regulation of Twist-Mediated Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, a change that is strongly associated with cancer progression, metastasis, and drug resistance. The transcription factor Twist is a master regulator of EMT. This compound, by inhibiting DOCK1, has been shown to downregulate the expression of Twist, thereby reversing the EMT process and re-sensitizing cancer cells to cisplatin[1].
dot
Figure 1: Simplified signaling pathway of this compound's inhibition of DOCK1-mediated EMT.
Inhibition of Macropinocytosis
Macropinocytosis is a form of endocytosis that allows cells to engulf large amounts of extracellular fluid and nutrients. Cancer cells often upregulate this process to meet their high metabolic demands. This compound has been shown to inhibit macropinocytosis, thereby starving cancer cells of essential nutrients and rendering them more susceptible to the cytotoxic effects of chemotherapy.
dot
Figure 2: this compound's inhibition of macropinocytosis in cancer cells.
Comparative Analysis of Chemotherapy Enhancers
To provide a clear comparison, this section will evaluate this compound against other classes of chemotherapy enhancers. Due to the limited number of direct head-to-head studies, the comparison is based on data from various studies, and direct equivalence in experimental conditions cannot be guaranteed.
| Enhancer Class | Specific Agent | Cancer Type | Chemotherapy Agent | Enhancement Effect (Metric) | Reference |
| DOCK1 Inhibitor | This compound | Breast Cancer | Cisplatin | Significant decrease in cell viability and increase in apoptosis | [1] |
| This compound | Renal Cell Carcinoma | Cisplatin | Significant decrease in cell viability and increase in apoptosis | [2] | |
| Macropinocytosis Inhibitor | EIPA | Pancreatic Cancer | - | Inhibition of macropinocytosis | [4] |
| Imipramine | Various | - | Potent inhibition of macropinocytosis (IC50 ≤ 131 nM) | [5][6] | |
| EMT Inhibitor | - | - | - | - | - |
| Other Chemosensitizers | Carboplatin | Triple-Negative Breast Cancer | Taxane-Anthracycline | Increased overall and event-free survival | [7] |
Note: The table above is a summary of findings from different studies and is intended for illustrative purposes. Direct comparison of the quantitative values may not be appropriate due to variations in experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the studies of this compound.
Cell Viability and Apoptosis Assays
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and renal cell carcinoma cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of this compound, cisplatin, or a combination of both for specified time periods (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT or CCK-8): The viability of cells was assessed using MTT or CCK-8 assays, which measure the metabolic activity of viable cells. The absorbance was read using a microplate reader.
-
Apoptosis Assay (Flow Cytometry): Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis. Annexin V-positive cells are considered apoptotic.
dot
Figure 3: General workflow for in vitro cell viability and apoptosis assays.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used for tumor xenograft models.
-
Tumor Implantation: Human cancer cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a certain volume, mice were randomly assigned to different treatment groups: vehicle control, this compound alone, cisplatin alone, or a combination of this compound and cisplatin. Treatments were administered via appropriate routes (e.g., intraperitoneal injection).
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Immunohistochemistry: At the end of the study, tumors were excised, fixed, and sectioned for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and TUNEL (apoptosis).
Conclusion
This compound represents a promising new frontier in chemotherapy enhancement. Its dual mechanism of action, involving the inhibition of both EMT and macropinocytosis, provides a multi-pronged attack on cancer cell survival and resistance. While direct comparative data with other enhancers is still emerging, the existing evidence strongly suggests that this compound's selective inhibition of DOCK1 is a highly effective strategy for sensitizing tumors to conventional chemotherapy agents like cisplatin. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in a broader range of cancers and in comparison to other chemosensitizing agents. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for more effective cancer treatments.
References
- 1. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] DOCK1 Regulates Growth and Motility through the RRP1B-Claudin-1 Pathway in Claudin-Low Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. Macropinocytosis: Both a Target and a Tool for Cancer Therapy [mdpi.com]
- 5. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration-approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison: Tbopp vs. siRNA Knockdown for DOCK1 Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of Dedicator of Cytokinesis 1 (DOCK1) presents a promising therapeutic strategy, particularly in oncology. DOCK1, a guanine nucleotide exchange factor (GEF), is a critical activator of the small GTPase Rac1, playing a pivotal role in cell migration, invasion, and survival. Two primary methods for inhibiting DOCK1 function are the use of the small molecule inhibitor Tbopp and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.
Mechanism of Action: A Tale of Two Approaches
This compound (1-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl)-5-pyrrolidinylsulfonyl-2(1H)-pyridone) is a selective, cell-permeable small molecule inhibitor of DOCK1. It functions by binding to the DHR-2 domain of DOCK1, thereby competitively inhibiting its interaction with Rac1 and preventing Rac1 activation. This leads to the downstream suppression of DOCK1-mediated cellular processes.
In contrast, siRNA-mediated knockdown of DOCK1 operates at the post-transcriptional level. Synthetic siRNA molecules, designed to be complementary to the DOCK1 mRNA sequence, are introduced into cells. This leads to the degradation of the DOCK1 mRNA, thereby preventing the translation of the DOCK1 protein and resulting in a reduction of its overall cellular levels.
Performance Comparison: Quantitative Data
The efficacy of both this compound and DOCK1 siRNA has been demonstrated in various cancer cell lines, particularly in the context of sensitizing cells to chemotherapy. The following tables summarize key quantitative data from comparative studies.
| Parameter | This compound | siRNA Knockdown of DOCK1 | Reference |
| Target | DOCK1 Protein (DHR-2 Domain) | DOCK1 mRNA | N/A |
| Mechanism | Competitive Inhibition of Rac1 Binding | mRNA Degradation | N/A |
| Selectivity | Selective for DOCK1 over DOCK2 and DOCK5[1] | Highly sequence-specific | N/A |
| Off-Target Effects | Potential for off-target binding to other proteins (broader selectivity profile not fully characterized) | Potential for "seed" region-mediated off-target mRNA degradation[2][3] | N/A |
Table 1: General Comparison of this compound and DOCK1 siRNA
| Cell Line | Treatment | Effect on DOCK1 Protein Level | Reference |
| Renal Cell Carcinoma (RCC) | This compound (10 µM) | Significantly decreased | [4] |
| RCC | DOCK1 siRNA | Significantly decreased | [4] |
| Breast Cancer (MCF-7, MDA-MB-231) | DOCK1 siRNA | Significantly decreased | [5] |
Table 2: Effect on DOCK1 Protein Expression
| Cell Line | Treatment | Assay | Result | Reference |
| RCC | Cisplatin + this compound (10 µM) | Cell Viability (CCK-8) | Significantly lower than Cisplatin alone | [4] |
| RCC | Cisplatin + DOCK1 siRNA | Cell Viability (CCK-8) | Significantly lower than Cisplatin alone | [4] |
| RCC | Cisplatin + this compound (10 µM) | Apoptosis (Flow Cytometry) | Significantly higher than Cisplatin alone | [4] |
| RCC | Cisplatin + DOCK1 siRNA | Apoptosis (Flow Cytometry) | Significantly higher than Cisplatin alone | [4] |
| Breast Cancer (MDA-MB-231) | Cisplatin + this compound (5 µM) | Cell Viability (CCK-8) | Significantly lower than Cisplatin alone | [5] |
| Breast Cancer (MCF-7) | Cisplatin + DOCK1 siRNA | Cell Viability (CCK-8) | IC50 of Cisplatin significantly reduced | [5] |
Table 3: Sensitization to Cisplatin
DOCK1 Signaling Pathway
DOCK1 acts as a crucial node in various signaling pathways initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs). Upon activation, these receptors recruit adapter proteins that facilitate the localization of DOCK1 to the plasma membrane, where it can activate Rac1. Activated Rac1, in turn, influences a multitude of downstream cellular processes, including cytoskeletal reorganization, cell migration, and proliferation, through effectors like p21-activated kinase (PAK) and the WAVE regulatory complex.
Caption: DOCK1 Signaling Pathway
Experimental Workflows
The experimental workflows for utilizing this compound and DOCK1 siRNA differ significantly in their setup and execution.
Caption: Experimental Workflows
Experimental Protocols
1. This compound Treatment and Cell Viability Assay
-
Cell Seeding: Seed renal cell carcinoma (RCC) cells in 96-well plates at a density of 3x10^4 cells/well and culture for 24 hours.[4]
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 24 hours.[4]
-
Cisplatin Co-treatment: Following this compound pre-treatment, add cisplatin at various concentrations to the wells.
-
Cell Viability Measurement: After a further incubation period (e.g., 48 hours), add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader.[4]
2. DOCK1 siRNA Knockdown and Western Blot Analysis
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 6-well plates.
-
siRNA Transfection: Transfect the cells with DOCK1-specific siRNA or a negative control siRNA using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[4][5] A typical final siRNA concentration is 8 µM.[4]
-
Incubation: Incubate the cells for 24-48 hours to allow for DOCK1 protein knockdown.[4]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against DOCK1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting DOCK1 function and studying its role in cellular processes.
This compound offers a convenient and rapid method for acute DOCK1 inhibition. Its small-molecule nature allows for straightforward dose-response studies and temporal control over inhibition. However, the potential for off-target effects, while shown to be low for DOCK2 and DOCK5, requires careful consideration and may necessitate further validation for other DOCK family members or unrelated proteins.[1]
siRNA knockdown , on the other hand, provides a highly specific method for reducing DOCK1 protein levels. It is a powerful tool for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of DOCK1 depletion. The main considerations for siRNA experiments are the efficiency of transfection, which can be cell-type dependent, and the potential for off-target effects due to "seed" region homology, which should be controlled for by using multiple siRNAs targeting different regions of the DOCK1 mRNA and performing appropriate bioinformatic analysis.[2][3]
The choice between this compound and siRNA knockdown of DOCK1 will ultimately depend on the specific experimental goals, the cell system being used, and the desired level of target specificity and temporal control. For rapid, reversible inhibition and pharmacological studies, this compound is an excellent choice. For highly specific, long-term depletion of DOCK1 and validation of pharmacological findings, siRNA knockdown is the preferred method. In many cases, the combined use of both approaches can provide the most robust and comprehensive understanding of DOCK1 function.
References
- 1. researchgate.net [researchgate.net]
- 2. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Tbopp as a DOCK1 Inhibitor: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of Tbopp, a known inhibitor of Dedicator of Cytokinesis 1 (DOCK1), against other compounds targeting the DOCK family of atypical guanine nucleotide exchange factors (GEFs).
DOCK1, an activator of the Rho GTPase Rac, is a critical mediator in cellular processes such as migration, invasion, and phagocytosis.[1] Its role in cancer progression and chemoresistance has made it an attractive target for therapeutic intervention.[1][2] this compound has emerged as a selective inhibitor of DOCK1, demonstrating anti-tumor and anti-metastatic activity.[3][4] This guide delves into the specificity of this compound, presents comparative data with other DOCK inhibitors, outlines the experimental protocols for assessment, and visualizes the underlying biological and experimental frameworks.
Comparative Inhibitor Specificity
This compound has been identified as a selective DOCK1 inhibitor with an IC50 of 8.4 μM.[3][5] It functions by binding to the DOCK1 DHR-2 domain, the catalytic domain responsible for GEF activity, with a high affinity (Kd of 7.1 μM).[3][5] Experimental evidence suggests that this compound does not impair the biological functions of the closely related DOCK2 and DOCK5 proteins, indicating a degree of selectivity within the DOCK family.[3][6]
To contextualize the specificity of this compound, it is useful to compare it with other known DOCK inhibitors. The following table summarizes the inhibitory concentrations (IC50) of this compound and other compounds against various DOCK family members.
| Inhibitor | Target(s) | IC50 (μM) | Comments |
| This compound | DOCK1 | 8.4 | Binds to the DHR-2 domain; shows selectivity over DOCK2 and DOCK5 in cellular assays.[3][5][6] |
| CPYPP | DOCK2, DOCK1 (DOCK180), DOCK5 | 22.8 (for DOCK2) | Also inhibits DOCK1 and DOCK5, with less activity against DOCK9.[5][7][8] |
| DOCK2-IN-1 | DOCK2 | 19.1 | An analog of CPYPP.[7] |
| Cholesterol Sulfate | DOCK2 | 2 | A naturally occurring DOCK2 inhibitor.[7] |
| E197 | DOCK5 | 3.44 (in human osteoclasts) | Inhibits Rac activation in DOCK5-expressing cells with an IC50 of 36 μM.[7] |
Signaling Pathway and Experimental Workflow
To appreciate the mechanism of inhibition, it is essential to understand the DOCK1 signaling pathway. DOCK1, in complex with ELMO1, is recruited to the plasma membrane where it activates Rac1, leading to downstream effects on the actin cytoskeleton and cell motility.
The specificity of inhibitors like this compound is determined through a series of biochemical and cell-based assays. A typical workflow for assessing inhibitor specificity is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine DOCK1 inhibitor specificity.
1. In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This biochemical assay measures the ability of DOCK1 to catalyze the exchange of GDP for GTP on Rac1, and the inhibition of this process by a test compound.
-
Objective: To determine the IC50 value of an inhibitor against DOCK1's GEF activity.
-
Materials:
-
Recombinant human DOCK1 (DHR-2 domain) and Rac1 proteins.
-
Mant-GTP (2’/3’-O-(N-Methylanthraniloyl) Guanosine 5’-Triphosphate), a fluorescent GTP analog.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing Rac1 pre-loaded with GDP in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant DOCK1 and Mant-GTP.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm). The increase in fluorescence corresponds to the binding of Mant-GTP to Rac1.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Migration (Transwell) Assay
This cell-based assay assesses the functional consequences of DOCK1 inhibition on cancer cell migration.
-
Objective: To evaluate the effect of a DOCK1 inhibitor on the migratory capacity of cells.
-
Materials:
-
Cancer cell line with known DOCK1 expression (e.g., HT1080, 3LL).[6]
-
Transwell inserts (e.g., 8 µm pore size).
-
Cell culture medium, with and without chemoattractant (e.g., FBS).
-
Test compound (e.g., this compound).
-
Calcein AM or crystal violet for cell staining.
-
-
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in a serum-free medium containing the test compound at various concentrations.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Compare the number of migrated cells in treated versus untreated conditions to determine the inhibitory effect.
-
Conclusion
This compound is a valuable tool for studying the biological functions of DOCK1. The available data indicate that it is a selective inhibitor of DOCK1, with an IC50 in the mid-micromolar range and demonstrated selectivity over the related DOCK2 and DOCK5 proteins in cellular contexts.[3][6] However, as with any chemical inhibitor, comprehensive off-target profiling, for instance, against a broad kinase panel, is recommended for a complete understanding of its specificity. The protocols and comparative data provided in this guide serve as a foundational resource for researchers investigating the DOCK1 signaling axis and developing novel therapeutics targeting this pathway.
References
- 1. This compound enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Tbopp Analogs and Derivatives: A Comparative Guide for Drug Discovery
For researchers and scientists navigating the landscape of DOCK1 inhibitors, this guide offers a comparative analysis of Tbopp and its analogs. This compound, a selective inhibitor of Dedicator of Cytokinesis 1 (DOCK1), has emerged as a promising tool for cancer research, and understanding the structure-activity relationships of its derivatives is crucial for the development of more potent and specific therapeutic agents.
This guide provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the DOCK1 signaling pathway and experimental workflows to support your research and drug development efforts.
Comparative Performance of this compound Analogs
The following table summarizes the in vitro efficacy of this compound and its analogs in inhibiting the guanine nucleotide exchange factor (GEF) activity of DOCK1. The data is extracted from the seminal study by Tajiri et al. (2017) which led to the discovery of this compound. The inhibitory activity was assessed by measuring the IC50 values, which represent the concentration of the compound required to inhibit 50% of the DOCK1 GEF activity.
| Compound | Biphenyl Ring Substitution | IC50 (μM) for DOCK1 Inhibition |
| This compound (16) | 3'-CF3 | 8.4 |
| 7 | 2'-CH3 | >50 |
| 8 | 3'-CH3 | 28.5 |
| 9 | 4'-CH3 | 35.2 |
| 10 | 2'-CF3 | 19.8 |
| 11 | 4'-CF3 | 12.7 |
| 12 | 3'-OCH3 | >50 |
| 13 | 4'-OCH3 | >50 |
| 14 | 3'-Cl | 15.6 |
| 15 | 4'-Cl | 22.4 |
| 17 | 3',5'-di-CF3 | 9.2 |
| 18 | 3',4'-di-Cl | 18.9 |
| 19 | 3'-Br | 11.5 |
| 20 | 4'-Br | 17.8 |
| 21 | 3'-F | 14.2 |
| 22 | 4'-F | 25.3 |
Data sourced from Tajiri H, et al. Cell Rep. 2017 May 2;19(5):969-980.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the evaluation of this compound analogs in your own research.
In Vitro DOCK1 GEF Assay
This assay quantifies the ability of a compound to inhibit the guanine nucleotide exchange factor (GEF) activity of DOCK1 on its substrate Rac1.
Materials:
-
Recombinant human DOCK1 (DHR-2 domain)
-
Recombinant human Rac1
-
BODIPY-FL-GTP (fluorescently labeled GTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare a reaction mixture containing DOCK1 and Rac1 in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO control (vehicle) and a positive control (a known DOCK1 inhibitor, if available).
-
Initiate the reaction by adding BODIPY-FL-GTP to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the binding of BODIPY-FL-GTP to Rac1, which is catalyzed by DOCK1.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.
In Vitro Cell Invasion Assay
This assay evaluates the effect of this compound analogs on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Matrigel-coated transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Rehydrate the Matrigel-coated transwell inserts with serum-free medium.
-
Harvest and resuspend the cancer cells in serum-free medium containing the test compounds at various concentrations.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of invading cells under a microscope.
-
Compare the invasion of treated cells to the DMSO control to determine the inhibitory effect of the compounds.
Visualizing the DOCK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: DOCK1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for this compound Analog Evaluation.
Safety Operating Guide
Navigating the Disposal of TBOPP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective DOCK1 inhibitor TBOPP, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides a comprehensive framework for its safe handling and disposal, empowering laboratories to operate in a secure and compliant manner.
Prioritizing Safety: Obtaining and Interpreting the Safety Data Sheet
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). Chemical suppliers are legally obligated to provide an SDS for their products. Laboratories using this compound must obtain the SDS from their respective vendor. This document contains vital information, including the chemical's hazards, protective measures, and, most importantly, disposal considerations.
Once obtained, the SDS should be carefully reviewed, with particular attention to the following sections:
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices and appropriate storage conditions to prevent accidents.
-
Section 8: Exposure Controls/Personal Protection: This outlines the necessary personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, required when handling this compound.
-
Section 13: Disposal Considerations: This section will provide specific instructions or general guidance on the proper disposal of the chemical. It may specify whether this compound is considered hazardous waste and the appropriate disposal methods.
General Procedures for this compound Disposal
In the absence of a readily available SDS, or as a supplement to the information it provides, the following general procedures for the disposal of research-grade chemical compounds should be strictly followed. These procedures are based on established best practices for laboratory safety.
1. Waste Identification and Segregation:
-
Hazard Assessment: Based on the information from the SDS and the chemical structure of this compound (1-[2-(3'-(trifluoromethyl)-(1,1'-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone), a qualified individual, such as a laboratory manager or safety officer, must assess its potential hazards (e.g., toxicity, reactivity, flammability).
-
Segregation: this compound waste should be segregated from other waste streams. Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's safety guidelines.
2. Containerization and Labeling:
-
Appropriate Containers: Use a dedicated, chemically resistant, and sealable container for this compound waste. The container should be in good condition and compatible with the chemical.
-
Clear Labeling: The waste container must be clearly labeled with the full chemical name ("this compound" and its full chemical name), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Caution: Research Chemical," "Hazardous Waste").
3. Disposal Pathway:
-
Institutional Procedures: All laboratories must adhere to their institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) or Research Safety office for guidance.
-
Licensed Waste Contractor: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal contractor. Your institution will have established procedures for the collection and disposal of such waste.
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the steps for the safe disposal of solid this compound and solutions containing this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically resistant, with a secure lid).
-
Hazardous waste labels.
-
Fume hood.
Procedure for Solid this compound Waste:
-
Work in a Ventilated Area: All handling of solid this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Don PPE: Wear the appropriate PPE as determined by your institution's safety protocols and the chemical's SDS.
-
Transfer Waste: Carefully transfer any residual solid this compound from its original container or weighing paper into the designated hazardous waste container.
-
Rinse Empty Containers: The original container of solid this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or as recommended by the SDS). The rinsate must be collected and disposed of as hazardous chemical waste in the same container as the solid waste.
-
Seal and Label: Securely close the hazardous waste container. Affix a completed hazardous waste label, including the chemical name, quantity, and date.
-
Store for Pickup: Store the sealed and labeled waste container in a designated, secure area until it is collected by your institution's hazardous waste management service.
Procedure for this compound Solutions:
-
Work in a Ventilated Area: Handle all this compound solutions within a chemical fume hood.
-
Don PPE: Wear appropriate PPE.
-
Collect Waste Solution: Collect all waste solutions containing this compound in a designated, chemically compatible, and leak-proof hazardous waste container.
-
Do Not Mix: Do not mix this compound solutions with other solvent waste streams unless specifically instructed to do so by your EHS office.
-
Seal and Label: Securely seal the container and label it with the full chemical name, the solvent used, the approximate concentration of this compound, and any associated hazard warnings.
-
Store for Pickup: Store the container in the designated hazardous waste accumulation area for collection.
Quantitative Data Summary
While specific quantitative data for this compound's environmental fate and toxicity are not publicly available, the following table summarizes its key known chemical properties. This information is useful for understanding its behavior and for conducting a proper hazard assessment.
| Property | Value |
| Molecular Formula | C₂₄H₂₁F₃N₂O₄S |
| Molecular Weight | 490.5 g/mol |
| Solubility | Soluble in DMSO |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures and prioritizing the guidance provided in the manufacturer's Safety Data Sheet, research professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
Essential Safety and Logistical Information for Handling Tbopp
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of Tbopp (1-[2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-2-oxoethyl]-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one), a selective inhibitor of the DOCK1 protein. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid form or in solution. These recommendations are based on general best practices for handling potent research compounds and may need to be supplemented by a site-specific risk assessment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloved, with the outer glove covering the cuff of the lab coat. | Prevents skin contact with the compound. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | Laboratory Coat | Long-sleeved, with buttoned or snapped front closure. | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes, aerosols, and solid particulates. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. | Recommended when handling the solid compound to prevent inhalation of fine particles. A risk assessment should be performed to determine if a higher level of respiratory protection is required. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for the preparation of a this compound stock solution for in vitro experiments.
Preparation and Weighing of Solid this compound
-
Location: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-weighing: Ensure all necessary equipment (spatula, weigh boat, microcentrifuge tubes) is clean and readily accessible inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use anti-static weigh boats if available.
-
Clean-up: Immediately clean any spills of the solid powder using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Preparation of Stock Solution
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage and Use
-
Storage: Store the this compound stock solution at -20°C or -80°C in clearly labeled, sealed containers.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure accuracy and minimize degradation.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| This compound Solutions | Collect all unused this compound solutions (stock and working solutions) in a designated, sealed hazardous waste container. |
| Contaminated Labware | All disposable labware that has come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, weigh boats) must be disposed of in a designated hazardous waste container. |
| Contaminated PPE | Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste. |
Note: All waste must be disposed of through your institution's hazardous waste management program. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for using this compound in a typical in vitro cell-based assay.
Caption: Workflow for the preparation, experimental use, and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
